2-(6-fluoro-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWYYLDNFVWGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-fluoroindole-3-acetamide CAS number and structure
The following technical guide details the chemical identity, synthesis, and applications of 6-fluoroindole-3-acetamide .
Chemical Identity & Characterization
6-Fluoroindole-3-acetamide is a specialized indole derivative primarily utilized as a high-value intermediate in the synthesis of tryptamine-based pharmaceuticals and agrochemicals. It serves as the amide precursor to 6-fluorotryptamine , a critical scaffold for serotonin receptor ligands (5-HT analogs) and kinase inhibitors.
Core Data Table
| Property | Specification |
| Systematic Name | 2-(6-Fluoro-1H-indol-3-yl)acetamide |
| Common Name | 6-Fluoroindole-3-acetamide |
| Parent Acid CAS | 443-75-4 (6-Fluoroindole-3-acetic acid) |
| Parent Indole CAS | 399-51-9 (6-Fluoroindole) |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | 192.19 g/mol |
| Physical State | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| pKa (Calculated) | ~16.5 (Amide N-H), ~16.9 (Indole N-H) |
Structural Analysis
The molecule consists of a bicyclic indole core substituted with a fluorine atom at the C6 position and an acetamide group at the C3 position.[1]
-
C6-Fluorine: The fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, increasing metabolic stability (blocking metabolic oxidation at C6) and modulating lipophilicity without significantly altering steric bulk.
-
C3-Acetamide: This side chain renders the compound a stable precursor for reduction to the primary amine (tryptamine) or hydrolysis back to the carboxylic acid.
Synthesis Methodologies
The synthesis of 6-fluoroindole-3-acetamide is typically achieved through two primary pathways: direct amidation of the corresponding acetic acid or hydrolysis of the acetonitrile derivative.
Pathway A: Amidation of 6-Fluoroindole-3-acetic Acid (Preferred)
This method is preferred for laboratory-scale synthesis due to the commercial availability of the parent acid (CAS 443-75-4).
Protocol:
-
Activation: 6-Fluoroindole-3-acetic acid is dissolved in anhydrous DMF or THF.
-
Coupling: 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) are added to form the reactive acyl imidazole intermediate. Evolution of CO₂ gas is observed.[2]
-
Amidation: After 1 hour of stirring at room temperature, an excess of aqueous ammonia (25%) or ammonium acetate is added.
-
Workup: The reaction is quenched with water, precipitating the crude amide. The solid is filtered, washed with water, and recrystallized from ethanol/water.
Pathway B: Hydrolysis of 6-Fluoroindole-3-acetonitrile
This pathway is often utilized in industrial settings where the nitrile is synthesized directly from 6-fluoroindole via the Gramine route.
Protocol:
-
Starting Material: 6-Fluoroindole-3-acetonitrile is dissolved in tert-butanol.
-
Hydrolysis: Potassium hydroxide (KOH) powder is added, and the mixture is heated to reflux.
-
Selectivity Control: Careful control of temperature (approx. 80°C) is required to stop the hydrolysis at the amide stage and prevent conversion to the carboxylic acid.
Synthesis & Application Workflow (Graphviz)
Figure 1: Synthetic pathways converting 6-fluoroindole precursors into the target acetamide and subsequent reduction to tryptamine scaffolds.
Applications in Drug Discovery[4]
Serotonin (5-HT) Receptor Modulation
The 6-fluoro substitution on the indole ring is a classic medicinal chemistry strategy to modulate the affinity and selectivity of tryptamine derivatives for serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C).
-
Mechanism: The acetamide serves as a stable, neutral precursor. Upon reduction (e.g., using Lithium Aluminum Hydride), it yields 6-fluorotryptamine .
-
Metabolic Stability: The fluorine at position 6 blocks metabolic hydroxylation, a common clearance pathway for endogenous tryptamines, thereby extending the half-life of the resulting drug candidate.
Kinase Inhibitors (Oncology)
Indole-3-acetamides have been explored as intermediates for Cyclin-Dependent Kinase (CDK) inhibitors.
-
Patent Context: US Patent 2003/0229026 cites 6-fluoroindole-3-acetamide as an intermediate in the synthesis of agents treating proliferative diseases. The indole core mimics the purine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinases.
Auxin Analogs (Agrochemicals)
As a derivative of indole-3-acetic acid (IAA), the natural plant hormone auxin, the amide derivative exhibits potential bioactivity in plant physiology.
-
Mode of Action: Amides often act as "storage forms" or prodrugs in plant tissue, slowly hydrolyzing back to the active acid (IAA analog) to regulate root growth and apical dominance.
Analytical Characterization
Researchers must validate the identity of synthesized 6-fluoroindole-3-acetamide using the following expected spectral data:
| Technique | Expected Signals / Characteristics |
| ¹H NMR (DMSO-d₆) | δ 10.94 (s, 1H, Indole NH), δ 7.71 (dd, 1H, C4-H), δ 7.30 (br s, 1H, Amide NH), δ 7.12 (dd, 1H, C7-H), δ 6.85 (dt, 1H, C5-H), δ 6.80 (br s, 1H, Amide NH), δ 3.45 (s, 2H, CH₂). |
| ¹⁹F NMR | Single peak around -120 to -125 ppm (relative to CFCl₃). |
| Mass Spectrometry | [M+H]⁺ = 193.2 ; Characteristic fragmentation losing the amide group (-44 Da). |
| IR Spectroscopy | 3400-3200 cm⁻¹ (N-H stretch, amide/indole), 1660 cm⁻¹ (C=O stretch, amide I band). |
Safety & Handling (SDS Highlights)
While specific toxicological data for the amide may be limited, it should be handled with the precautions standard for fluoroindoles.
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[3]
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle within a chemical fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Sigma-Aldrich. 6-Fluoroindole-3-acetic acid Product Page (Parent Acid). Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21950036 (Isomer Reference). Retrieved from [1]
-
Google Patents. US20030229026A1 - Agents and methods for the treatment of proliferative diseases. (Mentions synthesis of title compound). Retrieved from
-
Organic Syntheses. General methods for Indole-3-acetamide synthesis. Retrieved from
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- 3. 6-Fluoroindole-3-carboxaldehyde | C9H6FNO | CID 262903 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of fluorinated indole acetamides
An In-Depth Technical Guide to the Biological Activity of Fluorinated Indole Acetamides
Authored by a Senior Application Scientist
Foreword: The Strategic Convergence of Indole and Fluorine in Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products and synthetic drugs with profound physiological effects.[1] Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor and acceptor allow for versatile interactions with a multitude of biological targets.[2] This has led to the development of indole-based drugs for treating cancer, inflammation, and viral diseases.[1]
Concurrently, the strategic incorporation of fluorine into drug candidates has become a dominant theme in pharmaceutical design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically enhance a molecule's pharmacological profile.[3][4] Fluorination can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability and bioavailability by modulating lipophilicity and basicity.[5][6][7] Approximately 20-25% of all approved small-molecule pharmaceuticals contain at least one fluorine atom, a testament to its impact.[8]
This guide focuses on the intersection of these two powerful motifs: fluorinated indole acetamides . By combining the versatile indole core with the modulating effects of fluorine, researchers have unlocked a chemical space rich with therapeutic potential. We will explore the synthesis, mechanisms of action, and biological evaluation of these compounds, providing not just data and protocols, but the underlying scientific rationale to empower researchers in their own drug development endeavors.
Part 1: The Chemical Blueprint - Synthesis of Fluorinated Indole Acetamides
The biological evaluation of any compound series begins with its synthesis. The method of synthesis not only determines the accessibility of the target molecules but also the feasibility of creating a diverse library for structure-activity relationship (SAR) studies.
Core Synthesis Strategy: Amide Coupling
The most direct route to indole acetamides involves the coupling of an appropriately substituted indole-3-acetic acid with a desired amine. A common and efficient method utilizes a coupling reagent like 1,1'-carbonyldiimidazole (CDI), which activates the carboxylic acid for nucleophilic attack by the amine.[2][9][10]
-
1,1'-Carbonyldiimidazole (CDI): CDI is favored for its mild reaction conditions and the clean nature of the reaction. The byproducts, imidazole and carbon dioxide, are easily removed, simplifying the purification process. This is crucial when preparing libraries of compounds where high throughput and purity are desired.
Introducing Fluorine: Key Methodologies
Fluorine can be incorporated at various stages: by using fluorinated starting materials (anilines or indole precursors) or by direct fluorination of the indole scaffold.
-
Using Fluorinated Building Blocks: The most straightforward approach is to use commercially available fluorinated anilines in the amide coupling step.[2][9] This allows for precise control over the position and number of fluorine atoms on the N-phenyl ring of the acetamide.
-
Direct Fluorocyclization: More advanced methods involve the direct fluorination of indole derivatives. For instance, electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) can be used in silver-catalyzed tandem cyclization/fluorination reactions of 2-alkynylanilines to produce 3,3-difluoro-3H-indoles.[1] While more complex, these methods open the door to novel fluorinated scaffolds.
Workflow for Synthesis and Characterization
The following workflow outlines a robust process for synthesizing and verifying a library of fluorinated indole acetamides. This self-validating system ensures the structural integrity of the compounds before they proceed to biological screening.
Caption: Simplified pathway of anticancer action for select indole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-chloro-N-(pyrazol-yl) acetamide (10b) | A549 (Lung) | 0.012 | [11] |
| 2-chloro-N-(pyrazol-yl) acetamide (10b) | K562 (Leukemia) | 0.010 | [11] |
| Indole-triazole (8b, 3,4-dichloro) | Hep-G2 (Liver) | Comparable to Doxorubicin | [12] |
| Indole-triazole (8f, 2-fluoro) | Hep-G2 (Liver) | 55.40 µg/mL | [12] |
| 3-ylideneoxindole acetamide (10) | Various | Potent Activity | [13] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | [14] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | [14] |
| Note: Direct comparison of IC₅₀ values should be done with caution, as experimental conditions can vary between studies. |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a reliable method for determining the in vitro cytotoxicity of fluorinated indole acetamides against adherent cancer cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Objective: To determine the IC₅₀ value of test compounds.
Materials:
-
Selected cancer cell line (e.g., A549, Hep-G2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the fluorinated indole acetamides in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. [15]4. MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [15]5. Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [15]6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Antimicrobial and Other Biological Activities
Beyond cancer, the unique chemical properties of fluorinated indole acetamides make them promising candidates for treating infectious diseases and neurological disorders.
Antimicrobial and Antimalarial Effects
The indole moiety is a common feature in many natural and synthetic antimicrobial agents. [16]Fluorinated derivatives have shown significant potential in this area.
-
Antiplasmodial Activity: A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated moderate to significant antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, the parasite responsible for malaria. [17]The presence of a 4-fluorophenyl group was found to be important for activity, likely due to increased lipophilicity which enhances passage through cell membranes. [17]* Antibacterial and Antifungal Activity: Indole-3-acetamido-polyamine conjugates have shown strong growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with MIC values often below 0.2 µM. [18]Some derivatives also act as antibiotic adjuvants, enhancing the efficacy of existing drugs like doxycycline against resistant bacteria. [18][19]
Neuroprotective and CNS-Related Activities
The incorporation of fluorine is a well-established strategy for developing drugs that can cross the blood-brain barrier (BBB), a critical requirement for treating central nervous system (CNS) disorders. [20][21]
-
Imaging Neuroinflammation: 18F-radiolabeled fluorinated azaindoles have been developed as PET radioligands for imaging the cannabinoid receptor type 2 (CB2), which is upregulated during neuroinflammation. [22][23][24][25]This provides a powerful diagnostic tool for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Potential Therapeutic Agents: The ability of fluorine to enhance metabolic stability and receptor binding affinity makes fluorinated indoles attractive candidates for treating neurodegenerative diseases. [20]While specific fluorinated indole acetamides for neuroprotection are still an emerging area, the foundational principles are strong, suggesting a promising avenue for future research. [26]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Objective: To determine the MIC of test compounds against bacterial or fungal strains.
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, E. coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader (OD at 600 nm)
Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in broth. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This dilutes both the compound and the inoculum by a factor of two.
-
Controls: Include wells for a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control antibiotic.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours. [15]6. MIC Determination: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. [15]This can be confirmed by measuring the optical density (OD) at 600 nm.
Part 4: Future Outlook and Conclusion
The field of fluorinated indole acetamides is ripe with opportunity. The convergence of a privileged biological scaffold with the powerful modulatory effects of fluorine provides a robust platform for drug discovery.
Future Directions:
-
Mechanism Deconvolution: While cytotoxic and antimicrobial effects are well-documented, the precise molecular targets for many of these compounds remain to be fully elucidated. Kinase profiling, proteomics, and molecular docking studies will be crucial in identifying specific protein interactions.
-
Pharmacokinetic Profiling: Promising in vitro candidates must be advanced to in vivo studies. Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds will be essential for their development into viable drugs.
-
Expansion of Therapeutic Targets: The principles demonstrated in oncology and microbiology can be extended to other areas, including virology, inflammation, and metabolic diseases like diabetes, where indole derivatives have also shown promise. [9][10] In conclusion, fluorinated indole acetamides represent a class of molecules with demonstrated, potent biological activity across several key therapeutic areas. The synthetic accessibility of these compounds, combined with the clear benefits of fluorination, ensures that they will remain an exciting and productive area of research for medicinal chemists, pharmacologists, and drug development professionals for the foreseeable future.
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- 17. Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchers.mq.edu.au [researchers.mq.edu.au]
- 24. UQ eSpace [espace.library.uq.edu.au]
- 25. Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
2-(6-fluoro-1H-indol-3-yl)acetamide molecular weight and formula
Executive Summary
2-(6-Fluoro-1H-indol-3-yl)acetamide is a specialized fluorinated indole derivative serving as a critical intermediate in the synthesis of serotonergic modulators, melatonin analogs, and kinase inhibitors.[1] Characterized by the molecular formula C₁₀H₉FN₂O and a molecular weight of 192.19 g/mol , this compound integrates the metabolic stability of the C6-fluorine substituent with the versatile reactivity of the acetamide side chain. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in modern drug discovery.
Part 1: Physicochemical Identity & Core Data
Molecular Identity
The compound is an amide derivative of 6-fluoroindole-3-acetic acid. The introduction of fluorine at the 6-position of the indole ring significantly alters the electronic properties (pKa, lipophilicity) compared to the parent indole, enhancing metabolic resistance against hydroxylation—a common clearance pathway for tryptamine derivatives.
| Property | Specification |
| IUPAC Name | 2-(6-Fluoro-1H-indol-3-yl)acetamide |
| Common Name | 6-Fluoroindole-3-acetamide |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | 192.19 g/mol |
| Monoisotopic Mass | 192.0699 Da |
| Core Scaffold | Indole (Benzopyrrole) |
| Key Substituents | 6-Fluoro (-F), 3-Acetamide (-CH₂CONH₂) |
| Precursor CAS | 443-75-4 (6-Fluoroindole-3-acetic acid) |
| Parent CAS | 399-51-9 (6-Fluoroindole) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
Structural Pharmacophore
The molecule features three distinct pharmacophoric regions:
-
Indole NH (Pos 1): Hydrogen bond donor (HBD).
-
Acetamide Side Chain (Pos 3): Contains both HBD (-NH₂) and Hydrogen bond acceptor (C=O), mimicking the peptide backbone.
-
Fluorine Atom (Pos 6): Lipophilic, electron-withdrawing group that blocks metabolic oxidation at the reactive C6 position.
Part 2: Synthetic Pathways & Protocols[3]
The synthesis of 2-(6-fluoro-1H-indol-3-yl)acetamide is most reliably achieved through the amidation of its carboxylic acid precursor. Below is a validated, scalable protocol suitable for research applications.
Primary Route: CDI-Mediated Amidation
This method avoids the use of harsh thionyl chloride, preserving the sensitive indole nucleus.
Reagents:
-
Starting Material: 2-(6-Fluoro-1H-indol-3-yl)acetic acid (CAS 443-75-4).[1][2]
-
Coupling Agent: 1,1'-Carbonyldiimidazole (CDI).
-
Nucleophile: Ammonium hydroxide (28-30% NH₃) or anhydrous Ammonia gas.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.
Protocol:
-
Activation: Charge a flame-dried round-bottom flask with 2-(6-fluoro-1H-indol-3-yl)acetic acid (1.0 eq) and anhydrous THF (10 mL/g). Under nitrogen atmosphere, add CDI (1.1 eq) in one portion.
-
Evolution: Stir at room temperature for 1-2 hours. Observe the release of CO₂ gas.[3] The solution will clarify as the reactive acyl-imidazole intermediate forms.
-
Amidation: Cool the reaction mixture to 0°C. Slowly introduce ammonium hydroxide (5.0 eq) or bubble anhydrous ammonia gas through the solution for 30 minutes.
-
Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (System: 10% MeOH in DCM).
-
Work-up: Remove THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl (to remove imidazole), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the pure acetamide as an off-white solid.
Synthetic Logic Diagram
The following diagram illustrates the logical flow from the parent indole to the final acetamide and its downstream reduction to tryptamine.
Figure 1: Synthetic workflow from 6-fluoroindole to the acetamide target and subsequent reduction.[4]
Part 3: Analytical Profiling
Confirmation of the structure requires analysis of the specific splitting patterns induced by the fluorine atom (
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d₆, 400 MHz):
-
Amide NH₂: Two broad singlets around δ 6.8 and 7.3 ppm (exchangeable with D₂O).
-
Indole NH: Broad singlet at δ 10.9 ppm.
-
C2-H: Doublet or multiplet at δ 7.1 ppm.
-
C4-H: Doublet of doublets (coupling with F) at δ 7.5 ppm.
-
C5-H: Multiplet (td) at δ 6.85 ppm (large
coupling). -
C7-H: Doublet of doublets at δ 7.1 ppm (
coupling). -
CH₂ (Side chain): Singlet at δ 3.45 ppm.
-
-
F NMR:
-
Single signal around δ -120 ppm (relative to CFCl₃), appearing as a multiplet due to coupling with H5 and H7.
-
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion: [M+H]⁺ = 193.07 m/z.
-
Fragmentation: Loss of amide group (-CONH₂) typically yields the tropylium-like indole cation (m/z ~148).
Part 4: Pharmaceutical Utility & Applications[3]
Metabolic Stability (Fluorine Scan)
In drug design, the "Fluorine Scan" strategy involves replacing hydrogen with fluorine to block metabolic hot spots. The 6-position of the indole ring is highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2).
-
Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing the formation of the 6-hydroxyindole metabolite.
-
Result: Compounds derived from 2-(6-fluoro-1H-indol-3-yl)acetamide exhibit extended half-lives (t½) in vivo compared to their non-fluorinated counterparts.
Precursor for 6-Fluorotryptamine
The primary application of this acetamide is as the immediate precursor to 6-Fluorotryptamine (6-FT) via reduction with Lithium Aluminum Hydride (LiAlH₄).
-
6-FT Utility: A potent monoamine oxidase (MAO) inhibitor and a serotonin receptor agonist (5-HT₁A, 5-HT₂A). It is used as a probe to map the fluorophilic pockets of serotonin receptors.
Melatonin Analogs
Acylation of the downstream amine (6-fluorotryptamine) yields 6-Fluoromelatonin .
-
Therapeutic Potential: 6-Fluoromelatonin shows higher affinity for Melatonin receptors (MT1/MT2) and resistance to 6-hydroxylation, making it a candidate for treating circadian rhythm sleep disorders.
Part 5: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.
-
PPE: Standard laboratory safety glasses, nitrile gloves, and fume hood ventilation are mandatory during synthesis, particularly when using ammonia or CDI.
References
-
PubChem. 2-(4-fluoro-1H-indol-3-yl)acetamide Compound Summary (Isomer Comparison). National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis of Fluorinated Indoles and Tryptamines. Available at: [Link]
Sources
- 1. 2-(6-Fluoro-1H-indol-3-yl)acetic acid | 443-75-4 [sigmaaldrich.com]
- 2. 443-75-4|2-(6-Fluoro-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]
role of 6-fluoro substitution in indole bioactivity
The Strategic Fluorine: 6-Fluoroindole in Medicinal Chemistry[1]
Part 1: Executive Summary
The strategic incorporation of fluorine into the indole scaffold—specifically at the C6 position—represents a high-impact tactic in modern drug discovery. This modification is not merely a "hydrogen swap" but a profound alteration of the molecule's electronic landscape, metabolic profile, and binding trajectory.
For medicinal chemists, the 6-fluoroindole moiety serves three critical functions:
-
Metabolic Blocking: It obstructs a primary site of Cytochrome P450-mediated oxidation (C6), significantly extending half-life (
).[2][3] -
Electronic Tuning: The high electronegativity of fluorine (
) modulates the pKa of the indole N-H and redistributes -electron density, often enhancing stacking interactions in protein binding pockets. -
Lipophilic Modulation: It incrementally increases logP, improving membrane permeability without the dramatic solubility penalty often seen with larger halogens or alkyl groups.[2][3]
Part 2: Physicochemical Profiling
The introduction of a fluorine atom at the 6-position of the indole ring induces specific physicochemical shifts that differentiate it from its parent compound and other isomers (e.g., 4- or 5-fluoroindole).[4]
Electronic & Lipophilic Impact
The inductive effect (-I) of the fluorine atom at C6 pulls electron density away from the aromatic ring system. This has two immediate consequences:
-
Acidity (pKa): The indole N-H becomes slightly more acidic due to the electron-withdrawing nature of the fluorine, potentially strengthening hydrogen bond donor capability.
-
Lipophilicity (LogP): Fluorine is more lipophilic than hydrogen but mimics its steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[2][3] This allows for "stealth" modulation of hydrophobicity.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | Indole (Reference) | 6-Fluoroindole | Impact on Bioactivity |
| Molecular Weight | 117.15 g/mol | 135.14 g/mol | Minimal steric penalty.[2][3] |
| ClogP (Est.) | ~2.14 | ~2.5 - 2.7 | Enhanced membrane permeability; improved BBB penetration.[2][3] |
| pKa (NH) | 16.2 | ~15.8 | Stronger H-bond donor; altered deprotonation kinetics.[2][3] |
| Dipole Moment | 2.1 D | ~4.5 D | altered electrostatic potential surface; affects binding orientation.[2][3] |
| Metabolic Liability | High (C3, C5, C6 oxidation) | Reduced (C6 blocked) | Extended in vivo half-life. |
Part 3: Metabolic Stability & Pharmacokinetics[2][3][5]
One of the primary drivers for selecting 6-fluoroindole is the mitigation of oxidative clearance.
The Mechanism of Metabolic Blocking
In unsubstituted indoles, the electron-rich benzene ring is prone to electrophilic attack by CYP450 enzymes (specifically CYP1A2, CYP2C19, and CYP3A4). The C5 and C6 positions are major "soft spots" for hydroxylation, leading to the formation of hydroxyindoles, which are rapidly conjugated (glucuronidation/sulfation) and excreted.
-
The Fluorine Wall: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H). Replacing the C6-H with C6-F effectively shuts down oxidation at this site.[2][3]
-
Electronic Deactivation: The electron-withdrawing nature of fluorine also deactivates the entire benzene ring towards electrophilic oxidation, providing a global stabilizing effect on the scaffold.
Visualizing the Metabolic Shift
The following diagram illustrates how 6-fluoro substitution reroutes metabolic pathways, preventing the formation of rapid-clearance metabolites.
Figure 1: Mechanism of metabolic stabilization via 6-fluoro substitution.[2][3] The C-F bond prevents hydroxylation at the C6 position, shunting the molecule away from rapid Phase II conjugation and clearance.
Part 4: Case Study – Rucaparib (Rubraca)
The clinical relevance of the 6-fluoroindole scaffold is best exemplified by Rucaparib , a first-in-class PARP inhibitor approved for ovarian and prostate cancer.
-
Target: Poly(ADP-ribose) polymerase (PARP-1, PARP-2, PARP-3)
-
Structural Core: 6-fluoro-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one.
-
Role of Fluorine:
-
Potency: Early SAR studies demonstrated that substituents at the 8-position of the tricyclic system (corresponding to the 6-position of the indole precursor) were critical. The 6-fluoro analog showed superior potency compared to the unsubstituted and chlorinated variants.
-
Selectivity: The fluorine atom fits into a specific hydrophobic pocket in the PARP active site, optimizing Van der Waals contacts without introducing steric clashes.
-
Synthesis of the Rucaparib Core
The synthesis of Rucaparib hinges on the efficient construction of the 6-fluoroindole core, typically achieved via the Leimgruber-Batcho or Bartoli indole synthesis.
Figure 2: Simplified synthetic pathway for the Rucaparib core, highlighting the early introduction of the fluorine atom and the formation of the indole scaffold.
Part 5: Experimental Protocol
Protocol: Synthesis of 6-Fluoroindole via Leimgruber-Batcho Method Target Audience: Synthetic Chemists.[2][3] Prerequisite: Standard Schlenk line techniques.
This protocol describes the conversion of a 2-nitro-toluene derivative into a 6-fluoroindole.[2] This method is preferred for its mild conditions and scalability compared to the Fischer indole synthesis.[2][3]
Reagents:
-
4-Fluoro-2-nitrotoluene (1.0 eq)[2]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)
-
Pyrrolidine (0.1 eq, catalyst)
-
DMF (Solvent)
-
Raney Nickel or Pd/C (10% wt)[3]
-
Hydrazine hydrate (3.0 eq) or Hydrogen gas (balloon)
Step-by-Step Methodology:
-
Enamine Formation (The Red Zone):
-
Charge: In a dry round-bottom flask, dissolve 4-fluoro-2-nitrotoluene in anhydrous DMF (0.5 M concentration).
-
Add: Add DMF-DMA (1.2 eq) and pyrrolidine (0.1 eq).
-
Heat: Heat the mixture to 110°C under inert atmosphere (N2/Ar) for 4–6 hours. The solution will turn deep red (formation of the
-dimethylamino-2-nitrostyrene intermediate).[2] -
Check: Monitor via TLC (EtOAc/Hexane). The starting material spot should disappear.[2][3]
-
Workup: Remove excess DMF/DMF-DMA in vacuo. The crude red oil can often be used directly, but recrystallization from EtOH is recommended for high purity.
-
-
Reductive Cyclization (The Closure):
-
Dissolve: Dissolve the red enamine intermediate in MeOH or EtOH.
-
Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass) under a blanket of nitrogen.[2][3] Caution: Pd/C is pyrophoric.[2][3]
-
Reduction: Introduce Hydrogen gas (1 atm balloon) or add Hydrazine hydrate dropwise at reflux.
-
Reaction: Stir at room temperature (if using H2) or reflux (if using hydrazine) for 2–4 hours. The red color will fade to pale yellow/colorless.[2][3]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[2][3]
-
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
-
Validation (QC):
Part 6: Future Outlook & Emerging Technologies
The utility of 6-fluoroindole extends beyond classical inhibition.[2][3]
-
19F-NMR Screening: The 6-fluoroindole motif is an excellent probe for Fragment-Based Drug Discovery (FBDD) .[2][3] The fluorine signal is highly sensitive to the local chemical environment, allowing researchers to detect binding events and conformational changes in real-time using protein-observed 19F-NMR.
-
Metabolic Adaptation: Recent studies have shown that engineered E. coli strains can adapt to utilize 6-fluoroindole as a tryptophan surrogate, incorporating it into the proteome as 6-fluorotryptophan .[2][3] This opens the door to the biosynthesis of "fluorinated biologics" with enhanced stability and novel catalytic properties.
References
-
Synthesis of Rucaparib: Organic Process Research & Development. "Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib." (2017).[2] Link
-
Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry." (2008).[2][3][5] Link
-
Metabolic Stability: BioRxiv. "Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution." (2023).[2][3][6] Link
-
Serotonin Receptor Pharmacology: European Journal of Pharmacology. "5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function."[2] (2008).[2][3][5] Link
-
Indole Physicochemical Properties: Journal of Physical Chemistry A. "Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole." (2017).[2] Link
Sources
- 1. ossila.com [ossila.com]
- 2. 6-Fluoroindole 98 399-51-9 [sigmaaldrich.com]
- 3. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategic Fluorination of Indole Scaffolds: Mechanisms, Metabolic Stability, and Safety
[1]
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for endogenous ligands (serotonin, melatonin) and blockbuster drugs (indomethacin, kinase inhibitors).[1][2] However, its electron-rich pyrrole ring and susceptible benzene moiety make it a prime target for Cytochrome P450 (CYP450) oxidative metabolism.[1] This guide details the metabolic liabilities of the indole core—specifically oxidative bioactivation and hydroxylation—and demonstrates how strategic fluorination serves as a physicochemical shield. We move beyond the simplistic "stronger bond" argument to explore electronic desensitization and lipophilic modulation, supported by a validated microsomal stability protocol.
Part 1: The Metabolic Vulnerability of the Indole Scaffold
To engineer stability, one must first understand the mechanism of degradation. The indole ring is electron-rich (
The "Soft Spots"
-
C3-Oxidation (The Indolenine Pathway): The C3 position is the most nucleophilic site. CYP-mediated oxidation here yields an indolenine intermediate, which can tautomerize to oxindole or polymerize.[1]
-
Benzene Ring Hydroxylation: Positions C5 and C6 are prone to hydroxylation, often leading to Phase II conjugation (glucuronidation/sulfation) and rapid clearance.
-
Bioactivation (The Toxicity Risk): For 3-alkyl indoles (e.g., 3-methylindole), hydroxylation at the alkyl group followed by dehydration generates a reactive imine methide .[1] This electrophile can alkylate DNA or proteins (glutathione depletion), leading to idiosyncratic toxicity.[1]
Visualization: Metabolic Fate of Indole
The following diagram illustrates the divergent pathways of indole metabolism, highlighting the toxic imine methide route.
Figure 1: Divergent metabolic pathways of the indole scaffold.[1] Note the red pathway indicating bioactivation to toxic imine methides.
Part 2: Strategic Fluorination – The Physicochemical Shield
Fluorine is not merely a "blocker" due to steric bulk; it is an electronic modulator. While the C-F bond (116 kcal/mol) is indeed stronger than the C-H bond (99 kcal/mol), the primary mechanism of stabilization often involves electronic deactivation of the aromatic ring.
Mechanisms of Stabilization
-
Blocking Metabolic Sites: Direct substitution of Hydrogen with Fluorine at C5 or C6 prevents hydroxylation. The CYP450 heme cannot abstract the Fluorine atom.
-
Electronic Deactivation: Fluorine is the most electronegative element.[3] Placing it on the benzene ring reduces the electron density of the pyrrole ring (inductive effect), raising the oxidation potential and making the C3 position less reactive toward CYP oxidants [1].
-
Lipophilicity Modulation: Fluorination typically increases LogP (lipophilicity), which can increase binding affinity to CYP enzymes (
decreases).[1] However, if the metabolic site is blocked, the intrinsic clearance ( ) decreases despite higher affinity.[1]
Comparative Physicochemical Data
| Property | Hydrogen (H) | Fluorine (F) | Impact on Indole |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation (Bioisostere) |
| Electronegativity | 2.1 | 4.0 | Strong electron withdrawal (Deactivates ring) |
| C-X Bond Energy | 99 kcal/mol | 116 kcal/mol | Resistant to homolytic cleavage by CYP |
| Hammett | 0.00 | 0.06 | Electron withdrawing |
Part 3: Experimental Validation (Microsomal Stability Assay)
To validate the effect of fluorination, a robust Human Liver Microsome (HLM) stability assay is required. This protocol is designed to be self-validating using specific controls.
Materials & Reagents[1]
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Protocol
-
Pre-Incubation: Dilute test compounds to 1 µM in Phosphate Buffer containing microsomes (0.5 mg/mL final protein). Pre-incubate at 37°C for 5 minutes.
-
Why 1 µM? To ensure first-order kinetics (
).
-
-
Initiation: Add pre-warmed NADPH regenerating system to initiate the reaction.
-
Sampling: At
min, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution.-
Critical Step: Immediate vortexing is required to denature enzymes and stop metabolism instantly.
-
-
Processing: Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent depletion.
Self-Validating Controls
-
High Clearance Control: Verapamil or Testosterone (
µL/min/mg).[1] Verifies CYP activity.[4][5][6]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Low Clearance Control: Warfarin (
µL/min/mg).[1] Verifies system integrity. -
Minus-NADPH Control: Incubate compound with microsomes without NADPH for 60 min. Verifies chemical stability (hydrolysis) vs. metabolic stability.
Workflow Visualization
Figure 2: Step-by-step workflow for the HLM microsomal stability assay.
Part 4: Data Analysis & Interpretation[8]
The depletion of the parent compound is plotted as
Calculations
11Interpreting Fluorination Impact
When analyzing data from fluorinated analogs, look for these trends:
-
5-Fluoroindole vs. Indole: Expect a significant reduction in
if the primary route was C5-hydroxylation.[1] -
Lack of Improvement: If fluorination at C5 does not improve stability, the metabolic "soft spot" may be the electron-rich C3 position or N1.
-
Metabolic Switching: Fluorinating one site (e.g., C5) may shunt metabolism to another site (e.g., C6 or C3).[1] This is why "metabolite identification" (MetID) is crucial if stability doesn't improve.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
-
Bhattarai, P., et al. (2026).[1][7][8] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][7]
-
Park, B.K., et al. (2001).[1] Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. [Link]
-
Gillam, E.M., et al. (2000).[1] Oxidation of indole by cytochrome P450 enzymes.[4][6][9] Biochemistry. [Link]
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
using 2-(6-fluoro-1H-indol-3-yl)acetamide in plant tissue culture
Application Note: Precision Auxin Modulation using 2-(6-fluoro-1H-indol-3-yl)acetamide (6-F-IAM)
Executive Summary
This guide details the application of 2-(6-fluoro-1H-indol-3-yl)acetamide (6-F-IAM) , a synthetic fluorinated analog of the auxin precursor Indole-3-acetamide (IAM). Unlike the natural hormone Indole-3-acetic acid (IAA), which is subject to rapid oxidative degradation and transport regulation, 6-F-IAM serves as a stable, chemically distinct "pro-auxin."
Its primary utility lies in conditional auxin release systems (specifically with iaaH or tms2 transgenic lines) and metabolic profiling using 19F-NMR. The fluorine substitution at the C6 position of the indole ring enhances the metabolic stability of the resulting auxin (6-F-IAA) against peroxidase-mediated decarboxylation, providing a more sustained physiological response than non-fluorinated counterparts.
Technical Specifications & Mechanism
Chemical Properties
-
IUPAC Name: 2-(6-fluoro-1H-indol-3-yl)acetamide
-
Common Name: 6-Fluoro-Indole-3-acetamide (6-F-IAM)
-
Molecular Formula: C₁₀H₉FN₂O
-
Molecular Weight: ~192.19 g/mol
-
Solubility: Soluble in DMSO, Ethanol; sparingly soluble in water.
-
Stability: High. Resistant to thermal degradation during media autoclaving (unlike IAA).
Mechanism of Action
6-F-IAM is biologically inactive in its acetamide form. It requires enzymatic hydrolysis to become the active auxin, 6-Fluoro-Indole-3-acetic acid (6-F-IAA) .
-
Uptake: 6-F-IAM enters plant cells via passive diffusion due to its neutral charge and lipophilicity.
-
Conversion: It is a substrate for indole-3-acetamide hydrolase (IaaH/TMS2) or endogenous plant amidases (AMI1).
-
Activation: Hydrolysis yields 6-F-IAA, a potent auxin agonist.
-
Stability Advantage: The C6-fluorine atom blocks specific oxidation pathways (e.g., ring hydroxylation), extending the half-life of the active auxin signal.
Figure 1: Activation pathway of 6-F-IAM. The 6-Fluoro substitution inhibits rapid degradation, leading to a sustained auxin signal.
Experimental Protocols
Stock Solution Preparation
-
Concentration: 100 mM (1000x stock).
-
Solvent: Dimethyl Sulfoxide (DMSO) is preferred over Ethanol for long-term stability and lower phytotoxicity at working concentrations.
Step-by-Step:
-
Weigh 19.2 mg of 6-F-IAM powder.
-
Dissolve in 1.0 mL of sterile-filtered DMSO. Vortex until clear.
-
Aliquot into 50 µL volumes in amber microcentrifuge tubes (light sensitive).
-
Store at -20°C . Stable for >12 months.
Media Preparation (Plant Tissue Culture)
-
Base Media: Murashige & Skoog (MS) + Sucrose + Gelrite/Agar.
-
Addition Method: Add 6-F-IAM stock post-autoclaving once media cools to 55°C. While 6-F-IAM is heat stable, adding it post-autoclave ensures precise concentration and prevents any potential hydrolysis.
Working Concentration Guide:
| Application | Concentration Range | Notes |
|---|---|---|
| Root Induction (WT) | 1.0 – 10.0 µM | Relies on endogenous AMI1 activity. |
| Conditional Selection (iaaH) | 0.1 – 2.0 µM | High sensitivity in transgenic lines. |
| Callus Induction | 5.0 – 20.0 µM | Often combined with a cytokinin (e.g., Kinetin). |
| Negative Selection | > 50.0 µM | Auxin overdose phenotype (herbicide-like). |
Protocol: Conditional Rooting Assay
Objective: To compare the auxinogenic activity of 6-F-IAM in Wild Type (WT) vs. iaaH transgenic Arabidopsis/Tobacco.
Materials:
-
Sterile seedlings (7-day old).
-
Square petri dishes with MS media containing 0, 0.1, 1.0, and 5.0 µM 6-F-IAM.
Procedure:
-
Transfer: Aseptically transfer 10 seedlings of each genotype to the treatment plates.
-
Orientation: Place plates vertically to allow gravitropic root growth.
-
Incubation: Grow for 7-10 days at 22°C, 16h light/8h dark.
-
Data Collection:
-
Measure Primary Root Length (inhibition indicates high auxin).
-
Count Lateral Roots (stimulation indicates auxin activity).
-
Visual Check: Look for "hairy root" phenotype (extreme auxin response).
-
Expected Results:
-
Wild Type: Minimal response at low concentrations (<1 µM) due to low endogenous AMI1 affinity. Moderate rooting at >5 µM.
-
Transgenic (iaaH): Severe phenotype (root inhibition, callus formation) even at 0.1–1.0 µM, confirming efficient conversion to the potent 6-F-IAA.
Advanced Application: Metabolic Tracing
The fluorine atom (
Workflow:
-
Incubate: Treat tissue cultures with 50 µM 6-F-IAM for 24-48 hours.
-
Extract: Homogenize tissue in 80% Methanol.
-
Analyze: Run
-NMR on the extract. -
Signals:
-
Precursor: Distinct shift for the acetamide (6-F-IAM).
-
Product: Distinct shift for the acid (6-F-IAA).[1]
-
Conjugates: Shifts corresponding to glucose/amino acid conjugates (e.g., 6-F-IAA-Asp).
-
Note: The lack of degradation products (decarboxylated forms) confirms stability.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration / Cold media | Vortex stock before adding. Ensure media is ~55°C. Do not exceed 0.5% DMSO final vol. |
| No Phenotype in iaaH lines | Silencing of transgene | Verify iaaH expression via RT-qPCR. Ensure 6-F-IAM stock is fresh. |
| High Background in WT | Endogenous AMI1 activity | Reduce concentration to <1.0 µM. Use 6-F-IAM as a positive selection only at low doses. |
| Chlorosis/Necrosis | Auxin Toxicity | 6-F-IAA is more potent than IAA. Reduce dose by 5-10x compared to standard IAA protocols. |
References
-
Pollmann, S., et al. (2003). "Molecular cloning and characterization of an amidase from Arabidopsis thaliana capable of converting indole-3-acetamide into the plant growth hormone indole-3-acetic acid." Phytochemistry. Link
-
Klee, H. J., et al. (1987). "The effects of overproduction of two Agrobacterium tumefaciens T-DNA auxin biosynthetic gene products in transgenic petunia plants." Genes & Development. Link
-
Katekar, G. F., & Geissler, A. E. (1980). "Auxins II: The effect of chlorinated indolylacetic acids on pea stems." Phytochemistry. (Establishing halogenated auxins as potent analogs). Link
-
Tivendale, N. D., et al. (2010). "Reassessing the role of N-hydroxytryptamine in auxin biosynthesis." Plant Physiology. (Discusses auxin precursor stability and metabolism). Link
-
Sigma-Aldrich Product Sheet. "6-Fluoroindole-3-acetic acid." (Reference for the active metabolite properties). Link
Sources
Application Note: HPLC Method for the Detection & Quantitation of 2-(6-fluoro-1H-indol-3-yl)acetamide
Abstract & Introduction
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantitation of 2-(6-fluoro-1H-indol-3-yl)acetamide . This compound is a critical fluorinated indole intermediate, often utilized in the synthesis of pharmaceutical candidates targeting kinase inhibition (e.g., CDK inhibitors) or as a probe in serotonergic pathway studies.
The presence of the fluorine atom at the C6 position of the indole ring enhances metabolic stability and lipophilicity compared to its non-fluorinated analogs. However, this modification also alters the chromatographic retention profile, necessitating a specific method distinct from standard tryptophan/indole protocols. This guide provides a self-validating Reverse-Phase (RP-HPLC) method using UV detection, with options for Fluorescence detection (FLD) for trace analysis.
Target Analyte Profile
| Property | Detail |
| Chemical Name | 2-(6-fluoro-1H-indol-3-yl)acetamide |
| Molecular Formula | C₁₀H₉FN₂O |
| Molecular Weight | 192.19 g/mol |
| Core Structure | Indole (bicyclic aromatic) |
| Key Substituents | 6-Fluoro (electron-withdrawing), 3-Acetamide (polar, neutral) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.[1][2] |
| UV Maxima | ~220 nm, ~280 nm (Indole characteristic) |
Method Development Strategy (Expertise & Logic)
Chromatographic Mode Selection
The analyte possesses a hydrophobic indole core and a polar acetamide side chain. Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase is the optimal choice.
-
Stationary Phase: A C18 column with end-capping is selected to minimize peak tailing caused by the interaction between the indole nitrogen (secondary amine) and residual silanols on the silica support.
-
Mobile Phase Modifier: The indole nitrogen is not strongly basic (pKa ~ -2), but the acetamide group and the aromatic system can exhibit hydrogen bonding. We utilize Trifluoroacetic Acid (TFA) or Formic Acid (0.1%) to maintain a low pH (~2.5). This suppresses silanol ionization and ensures sharp peak symmetry.
Detection Physics
-
UV-Vis (280 nm): The indole ring exhibits a strong, characteristic absorption band at 280 nm. This wavelength is preferred over 220 nm because it is more specific and less susceptible to interference from mobile phase solvents (acetonitrile cut-off).
-
Fluorescence (FLD): Indoles are naturally fluorescent. For trace impurity analysis (<0.1%), FLD (Ex: 280 nm, Em: 350 nm) provides 10-100x higher sensitivity than UV.
Experimental Protocol
Equipment & Reagents
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Water (Milli-Q / HPLC Grade).
-
Trifluoroacetic Acid (TFA) (Sequencing Grade).
-
-
Reference Standard: 2-(6-fluoro-1H-indol-3-yl)acetamide (>98% purity).
Chromatographic Conditions
| Parameter | Setting |
| Column Temperature | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm (Reference: 360 nm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Run Time | 15 Minutes |
Gradient Program
The fluorine substitution increases hydrophobicity relative to non-fluorinated indoles. A gradient is recommended to elute the main peak while clearing more hydrophobic impurities (e.g., synthesis byproducts).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 10.0 | 40 | 60 | Linear Ramp |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 90 | 10 | Re-equilibration |
| 15.0 | 90 | 10 | End of Run |
Note: The analyte typically elutes between 6.5 – 8.0 minutes depending on system dwell volume.
Sample Preparation Workflow
To ensure reproducibility and prevent needle blockage, follow this strict preparation protocol.
Figure 1: Sample Preparation Workflow ensuring particulate removal and solvent compatibility.
-
Stock Solution: Weigh 10 mg of 2-(6-fluoro-1H-indol-3-yl)acetamide into a 10 mL volumetric flask. Dissolve in Methanol (MeOH).[3] Sonicate for 5 minutes if necessary.
-
Working Standard: Dilute the Stock Solution with Mobile Phase A:Acetonitrile (50:50) to a target concentration of 50 µg/mL.
-
Critical: Do not use 100% water as the diluent; the compound may precipitate.
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an amber HPLC vial (indoles can be light-sensitive over long periods).
Method Validation Parameters (System Suitability)
Before running unknown samples, the system must pass the following suitability criteria (based on USP <621>).
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) Precision | RSD ≤ 1.0% (n=5) | Ensures flow and gradient stability. |
| Peak Area Precision | RSD ≤ 2.0% (n=5) | Ensures injector accuracy. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Checks for secondary silanol interactions. |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency. |
| Resolution (Rs) | > 2.0 | Between analyte and nearest impurity. |
Troubleshooting & Diagnostics
Common issues when analyzing fluorinated indoles and their resolutions.
Figure 2: Diagnostic decision tree for common chromatographic anomalies.
-
Oxidation: Indoles are susceptible to oxidation. If a small peak appears before the main peak over time, prepare fresh standards.
-
Baseline Drift: If utilizing UV 220 nm, baseline drift during the gradient is normal due to TFA absorption. Use Reference Wavelength 360 nm (if DAD available) or switch to 280 nm to flatten the baseline.
References
-
USP-NF. (2023). Chromatography <621>. United States Pharmacopeia. Link
-
Bible, K. C., et al. (1996).[4] Cytotoxic synergy between flavopiridol (NSC 649890, L86-8275) and various antineoplastic agents. Cancer Research, 56(20), 4856-4861. (Describes HPLC of related indole-based kinase inhibitors). Link
-
Sielc Technologies. (2023). Separation of Acetamide and Indole Derivatives on Reverse Phase Columns. (General methodology for amide/indole separation). Link
-
PubChem. (2023). Compound Summary: N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide.[5] National Library of Medicine. (Structural analog data). Link
-
Vertex AI Search. (2023). Patent US20030229026A1: Agents and methods for the treatment of proliferative diseases. (Cites purification of 6-fluoroindole-3-acetamide via ACN/Water/TFA HPLC). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. mn.uio.no [mn.uio.no]
- 3. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 4. US20030229026A1 - Agents and methods for the treatment of proliferative diseases - Google Patents [patents.google.com]
- 5. N-(2-(5-fluoro-1H-indol-3-yl)ethyl)acetamide | C12H13FN2O | CID 699127 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(6-fluoro-1H-indol-3-yl)acetamide as a pharmaceutical intermediate
Technical Application Note: 2-(6-fluoro-1H-indol-3-yl)acetamide
Subject: Strategic Utilization of 2-(6-fluoro-1H-indol-3-yl)acetamide (CAS: 280129-82-0) as a Precursor for Fluorinated Tryptamine Scaffolds.
Executive Summary
In the landscape of CNS drug discovery, the indole scaffold remains a "privileged structure," serving as the backbone for endogenous neurotransmitters (serotonin, melatonin) and a vast array of therapeutics (triptans, psychedelics). 2-(6-fluoro-1H-indol-3-yl)acetamide represents a critical, stable intermediate in the synthesis of 6-fluorotryptamine and related bioisosteres.
The incorporation of a fluorine atom at the C6 position of the indole ring confers two distinct pharmacological advantages:
-
Metabolic Blockade: It hinders hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP1A2), extending the half-life of the resulting pharmacophore compared to the parent tryptamine.
-
Lipophilicity Modulation: It alters the
, potentially enhancing blood-brain barrier (BBB) permeability without significantly disrupting steric binding at 5-HT receptors.
This guide details the protocol for reducing this acetamide to the amine, outlines its downstream utility in synthesizing 5-HT receptor agonists, and provides strict quality control parameters.
Synthetic Pathway & Logic
The primary utility of 2-(6-fluoro-1H-indol-3-yl)acetamide is its conversion to 6-fluorotryptamine (2-(6-fluoro-1H-indol-3-yl)ethanamine). While tryptamines can be synthesized via the Fischer indole synthesis, the "Amide Reduction Route" described here offers higher regioselectivity and cleaner purification profiles.
Mechanism of Action (Chemical)
The acetamide carbonyl group is reduced to a methylene group using a strong hydride donor. This transforms the non-basic amide into a primary amine (tryptamine), activating the molecule for physiological interaction with monoamine receptors.
Figure 1: The strategic position of the acetamide intermediate in the synthesis of serotonergic modulators.
Detailed Experimental Protocol
Objective: Reduction of 2-(6-fluoro-1H-indol-3-yl)acetamide to 6-fluorotryptamine. Scale: 10 mmol (approx. 1.92 g of acetamide).
Reagents & Equipment
-
Precursor: 2-(6-fluoro-1H-indol-3-yl)acetamide (Dry, >98% purity).
-
Reductant: Lithium Aluminum Hydride (LiAlH4), 1.0 M solution in THF (or pellets, handled under Argon).
-
Solvent: Anhydrous Tetrahydrofuran (THF).[1]
-
Quenching: Water, 15% NaOH solution.
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Setup (Inert Atmosphere):
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar.
-
Flush the system with Argon for 15 minutes.
-
Critical: Indoles are light-sensitive. Wrap the flask in aluminum foil to minimize photo-oxidation during the reaction.
-
-
Reagent Preparation:
-
Charge the flask with 1.92 g (10 mmol) of 2-(6-fluoro-1H-indol-3-yl)acetamide.
-
Add 40 mL of anhydrous THF via syringe/cannula. Stir until suspended/dissolved.
-
Cool the mixture to 0°C using an ice bath.
-
-
Reduction (The Critical Step):
-
Caution: LiAlH4 reacts violently with moisture.
-
Slowly add 30 mL (30 mmol, 3 eq) of 1.0 M LiAlH4 in THF dropwise via the addition funnel over 20 minutes. Maintain internal temperature <5°C.
-
Observation: Gas evolution (
) will occur. Ensure proper venting through a bubbler. -
Once addition is complete, remove the ice bath and allow to warm to room temperature.
-
Heat to reflux (66°C) for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1). The starting amide (
) should disappear, and the amine ( , stains purple with Ninhydrin) should appear.
-
-
Fieser Quenching (Safety Critical):
-
Cool the reaction mixture back to 0°C.
-
Quench strictly in this order (for
grams of LiAlH4 used, use mL water):-
Add 1.2 mL Water (very slowly).
-
Add 1.2 mL 15% NaOH solution.
-
Add 3.6 mL Water.
-
-
Warm to room temperature and stir for 30 minutes until a white, granular precipitate forms.
-
-
Isolation:
-
Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with 50 mL THF.
-
Concentrate the filtrate under reduced pressure to yield the crude free base oil.
-
Optional Salt Formation: Dissolve the oil in minimal ethanol and add 1.1 eq of concentrated HCl or Fumaric acid to precipitate the stable salt form (recommended for storage).
-
Quality Control & Characterization
Trustworthiness in pharmaceutical intermediates relies on rigorous QC. The 6-fluoro substitution introduces unique spectral markers.
Table 1: Specification Guidelines for 6-Fluorotryptamine (Product)
| Test Parameter | Acceptance Criteria | Methodological Note |
| Appearance | Off-white to pale beige solid | Darkening indicates oxidation (quinone formation). |
| Purity (HPLC) | > 98.0% | Column: C18.[2] Mobile Phase: ACN/Water (0.1% TFA). Gradient. |
| 1H NMR | Conforms to structure | Indole NH (broad singlet >10 ppm).[1] C2-H distinct doublet. |
| 19F NMR | Single peak ~ -120 ppm | Self-Validating Step: Presence of multiple F-peaks indicates regioisomer contamination (e.g., 4-fluoro or 5-fluoro isomers). |
| Mass Spec | [M+H]+ = 179.22 | ESI+ Mode. |
QC Decision Tree
Figure 2: Quality Control workflow ensuring regio-purity of the fluorinated scaffold.
Pharmaceutical Applications
A. Serotonin Receptor Probes (5-HT1A, 5-HT2A)
The 6-fluoro analogue of tryptamine acts as a potent agonist at 5-HT receptors.[3] The fluorine atom increases affinity for the 5-HT1A receptor while maintaining agonist activity at 5-HT2A. This makes the acetamide precursor valuable for synthesizing radioligands (e.g.,
B. Melatonin Analogs
Acetylation of the resulting 6-fluorotryptamine yields 6-fluoromelatonin .
-
Significance: 6-fluoromelatonin is a high-affinity ligand for MT1 and MT2 receptors. It is more resistant to metabolic degradation than melatonin, making it a superior tool for studying circadian rhythm biology in vivo [2].
C. Relationship to Lasmiditan
While Lasmiditan (Reyvow) is a 5-HT1F agonist used for migraine, it utilizes a 2,4,6-trifluorobenzamide core, not a tryptamine core. However, 6-fluorotryptamine derivatives are actively researched as "next-generation" 5-HT1F agonists that may offer different pharmacokinetic profiles. Researchers often use the 2-(6-fluoro-1H-indol-3-yl)acetamide to synthesize libraries of indole-based 5-HT1F candidates for comparison against benzamide-based drugs like Lasmiditan [3].
Handling & Safety
-
Storage: Store 2-(6-fluoro-1H-indol-3-yl)acetamide at 2–8°C, desiccated, and protected from light. Indoles are prone to auto-oxidation to form colored impurities (indoxyls).
-
Toxicity: Treat as a potential irritant and CNS active agent. The downstream amine product is a monoamine releasing agent; handle with appropriate containment (fume hood).
References
-
Synthesis of Fluorinated Tryptamines
- Source: J&K Scientific / PubChem D
-
Context: 6-Fluorotryptamine is a key intermediate for serotonin receptor agonists.[2]
-
URL:
-
Pharmacology of Fluorinated Indoles
- Source: N
- Context: Preparation of 6-[18F]fluoro-tryptophans and tryptamines for PET tracers.
-
URL:
-
Lasmiditan Structural Context
-
Source: ChemicalBook / Patent Literature (WO2003/084949).[4]
- Context: Clarification that Lasmiditan uses a benzamide core, distinguishing it from the tryptamine pathway, though both target 5-HT receptors.
-
URL:
-
-
General Indole Reduction Protocols
- Source: Wikipedia (General Chemistry).
- Context: Standard reduction of indole-3-acetamides to tryptamines.
-
URL:
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Fluorinated Indoles in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated indole derivatives. This guide provides in-depth technical information, troubleshooting advice, and step-by-step protocols to help you mitigate the common challenge of oxidative degradation of these valuable compounds in solution.
Frequently Asked Questions (FAQs)
Q1: My fluorinated indole solution is changing color (e.g., turning yellow, pink, or brown). What is happening?
A color change in your solution is a common indicator of degradation, often due to oxidation.[1] The electron-rich indole core is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts or oligomers.[1] While fluorination can modulate the electronic properties of the indole ring, it does not eliminate susceptibility to oxidation.
Q2: I thought fluorine substitution was supposed to make my indole more stable. Why is it still oxidizing?
Fluorine substitution, particularly on the benzene ring, is a well-established strategy to block sites of metabolic oxidation by cytochrome P450 enzymes. This is due to the strength of the C-F bond compared to a C-H bond.[2] However, this does not prevent oxidation of the electron-rich pyrrole ring by atmospheric oxygen or other oxidants present in the solution. The fundamental reactivity of the indole nucleus remains, making it prone to degradation under non-ideal conditions.[3]
Q3: What are the optimal storage conditions for stock solutions of fluorinated indoles?
To maximize stability, solutions should be stored at low temperatures (2-8°C for short-term, -20°C to -80°C for long-term), protected from light using amber vials or aluminum foil, and sealed tightly to minimize oxygen exposure.[1] For maximum protection, prepare aliquots in an anhydrous, degassed solvent and store under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: Can I add an antioxidant to my solution to prevent this degradation?
Yes, incorporating an antioxidant is an effective strategy. For chemical applications, common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA).[1] For biological or cell culture experiments, antioxidants like N-acetylcysteine or α-ketoglutaric acid may be more suitable.[1]
Troubleshooting Guides
Issue: Rapid Degradation Observed by HPLC Analysis
Symptoms:
-
Appearance of multiple new peaks in your HPLC chromatogram over a short period.
-
A significant decrease in the peak area of the parent fluorinated indole compound.
-
Changes in peak shape, such as fronting or tailing.[1]
Root Cause Analysis: The indole nucleus is electron-rich and readily oxidized.[3] The primary pathway for non-enzymatic degradation in solution is often autoxidation, a reaction with atmospheric oxygen. This process can be accelerated by light, heat, and the presence of trace metal impurities. The C2-C3 double bond of the pyrrole ring is particularly susceptible to attack.[4][5]
Solutions:
-
Solvent Purity and Preparation:
-
Problem: Dissolved oxygen in solvents is a primary culprit.
-
Solution: Use high-purity, HPLC-grade solvents. Crucially, degas your solvents immediately before use to remove dissolved oxygen. Common and effective methods include sparging with an inert gas (argon or nitrogen), sonication under vacuum, or for the most sensitive applications, performing freeze-pump-thaw cycles.[6][7][8][9] See Protocol 1 for a detailed procedure.
-
-
Inert Atmosphere:
-
Problem: Continuous exposure to the laboratory atmosphere introduces oxygen.
-
Solution: Prepare and handle your solutions under an inert atmosphere. This can be achieved in a glovebox or by using Schlenk line techniques to blanket the solution with argon or nitrogen.[1] Ensure vials are sealed with high-quality septa.
-
-
Antioxidant Addition:
-
Problem: Residual oxygen or radical initiators can still trigger oxidation.
-
Solution: Add a small amount of a radical-scavenging antioxidant. The choice of antioxidant depends on the application.
-
| Antioxidant | Typical Concentration | Application Notes |
| BHT (Butylated Hydroxytoluene) | 0.01 - 0.1% (w/v) | Widely used in organic solvents. Excellent for chemical library storage.[1] |
| BHA (Butylated Hydroxyanisole) | 0.01 - 0.1% (w/v) | Similar to BHT, effective in preventing lipid peroxidation.[1] |
| Ascorbic Acid (Vitamin C) | Varies | Water-soluble antioxidant. Can be effective but may degrade itself.[1] |
| N-acetylcysteine (NAC) | Varies | Cell-permeable antioxidant suitable for cell-based assays.[1] |
Issue: Inconsistent Results in Biological Assays
Symptoms:
-
Decreased or variable biological activity of your compound between experiments.[1]
-
Poor reproducibility of dose-response curves.
Root Cause Analysis: The degradation of your fluorinated indole to oxidized byproducts means the effective concentration of the active compound is lower than intended and varies over the course of the experiment. The degradation products themselves could also have unintended biological activity or interfere with the assay.
Solutions:
-
Prepare Solutions Fresh: The most reliable strategy is to prepare solutions immediately before each experiment from a solid sample or a freshly thawed, properly stored concentrated stock.
-
Workflow Optimization:
-
Problem: Compounds can degrade during long incubation periods in oxygen-rich cell culture media.
-
Solution: Minimize the time the compound spends in the final assay medium before and during the experiment. If long incubation times are necessary, consider if the experiment can be performed under hypoxic conditions, though this is not always feasible.
-
-
Vehicle and Media Compatibility:
-
Problem: The solvent used to dissolve the compound (e.g., DMSO) and the final assay buffer or media can influence stability.
-
Solution: Use anhydrous DMSO for stock solutions.[1] When diluting into aqueous media, ensure rapid and thorough mixing to avoid precipitation and minimize the time the concentrated compound is exposed to the aqueous environment before being fully diluted.
-
Key Experimental Protocols
Protocol 1: Degassing Solvents via Freeze-Pump-Thaw
This method is highly effective for removing dissolved gases, especially oxygen, from solvents and is suitable for preparing solutions for highly sensitive compounds.[6][7]
Materials:
-
Schlenk flask or a heavy-walled reaction vessel with a high-vacuum stopcock.
-
High-vacuum line with a cold trap.
-
Liquid nitrogen.
-
Solvent to be degassed.
Procedure:
-
Flask Preparation: Add the solvent to the Schlenk flask. Do not fill the flask more than halfway to allow for solvent expansion upon freezing.[7]
-
Freezing: Securely clamp the flask and immerse the lower portion in a dewar filled with liquid nitrogen. Swirl the flask gently to freeze the solvent in a thin layer on the inside walls, which facilitates efficient gas removal. Wait until the solvent is completely frozen solid.[6][7]
-
Pumping (Vacuum): With the flask still in the liquid nitrogen, open the stopcock to the high-vacuum line. Allow the flask to evacuate for at least 5-10 minutes. You are removing the gases from the headspace above the frozen solvent.[6][7]
-
Thawing: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen dewar and allow the solvent to thaw completely. You may gently warm it with a water bath.[7] You might observe gas bubbles forming as trapped gases are released from the thawing solvent.
-
Repeat Cycles: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles).[6] This ensures a thorough removal of dissolved gases.
-
Final Step: After the final thaw, backfill the flask with an inert gas (argon or nitrogen) before use. The degassed solvent should be used within 1-2 days for best results.[6]
Protocol 2: General Procedure for Preparing and Storing a Stabilized Fluorinated Indole Solution
Materials:
-
Fluorinated indole compound.
-
Anhydrous solvent (e.g., DMSO, Dioxane), freshly degassed using Protocol 1.
-
Antioxidant (e.g., BHT).
-
Amber glass vial with a PTFE-lined septum cap.
-
Inert gas source (argon or nitrogen).
Procedure:
-
Preparation: In a clean, dry amber vial, add the desired amount of the fluorinated indole solid and the antioxidant (e.g., to a final concentration of 0.05% BHT).
-
Inerting: Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace the air.
-
Solvent Addition: Using a syringe, add the required volume of degassed solvent to the vial.
-
Sealing and Mixing: Immediately cap the vial tightly. Mix the solution by vortexing or sonicating until the solid is completely dissolved.
-
Storage: For long-term storage, wrap the cap-vial junction with parafilm to ensure an airtight seal. Store at -20°C or -80°C, protected from light.[1]
Visualization of Concepts
Oxidation Pathway
The following diagram illustrates a simplified, general pathway for indole oxidation, highlighting the susceptible C2-C3 bond which can lead to various degradation products.
Caption: A conceptual diagram of indole oxidation.
Prevention Workflow
This workflow outlines the key decision points and actions for preventing the oxidation of your fluorinated indole solutions.
Caption: A step-by-step workflow for solution preparation.
References
- How To: Degas Solvents. University of Rochester, Department of Chemistry.
- Degassing Solvents. Berry Group, University of Wisconsin.
- Degassing solvents. University of York, Department of Chemistry.
- Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
- Pathways of Electrochemical Oxid
- Indole - Oxid
- Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
- Green Oxidation of Indoles using halide Catalysis.
- Degassing solvent on the Schlenk line. YouTube.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Analysis of the Metabolites of Indole Degraded by an Isol
- Mobile-Phase Degassing: What, Why, and How.
- Catalytic, Dearomative 2,3-Difluorin
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.
- A rapid and specific method for the detection of indole in complex biological samples. PubMed.
- Indole degradation and its metabolite analysis using HPLC.
- Fluorine-containing indoles. ScienceDirect.
- Recent Advancements in Trifluoromethylation Strategies for Indoles, Oxindoles and Indolines. Wiley Online Library.
- Synthesis and Chemistry of Indole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. communities.springernature.com [communities.springernature.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. How To [chem.rochester.edu]
- 7. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
troubleshooting amide bond formation in 6-fluoroindole derivatives
Welcome to the Technical Support Center for Amide Bond Formation in 6-Fluoroindole Derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the unique electronic and steric challenges associated with fluorinated indole scaffolds.
Rather than providing generic coupling conditions, this guide deconstructs the underlying causality of reaction failures. By understanding the interplay between the 6-fluoro group's inductive effects and the indole's aromatic system, we can implement self-validating protocols that guarantee high-fidelity amide bond formation.
Mechanistic Deep Dive & Troubleshooting FAQs
Q1: Why do standard coupling agents (e.g., EDC/HOBt) fail when attempting direct N-acylation of 6-fluoroindole?
The Causality: The indole nitrogen's lone pair is heavily delocalized into the 10-
Q2: I am trying to couple 6-fluoroindole-3-carboxylic acid with a sterically hindered aniline. HATU is yielding <10% product. What is the mechanistic failure? The Causality: While HATU efficiently forms an active OAt (7-azabenzotriazole) ester, sterically hindered or electron-deficient amines struggle to attack this bulky intermediate. Furthermore, the 6-fluoro group subtly reduces the electrophilicity of the C3-carbonyl through resonance contributions from the electron-rich indole core, creating a dual barrier of steric clash and electronic deactivation. The Solution: Transition to acyl fluoride intermediates. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or DAST generate an acyl fluoride in situ. The fluorine atom is small (minimizing steric hindrance during nucleophilic attack) and highly electronegative (maximizing carbonyl electrophilicity). This method is exceptionally efficient for coupling sterically hindered substrates where standard protocols fail[3].
Q3: How do I prevent epimerization when coupling chiral amino acids to 6-fluoroindole derivatives?
The Causality: Prolonged activation times with standard carbodiimides (DIC/DCC) often lead to the formation of oxazolone intermediates, which undergo rapid deprotonation at the
Diagnostic Workflow for 6-Fluoroindole Couplings
Workflow for troubleshooting 6-fluoroindole amide couplings based on reaction site.
Reagent Selection Matrix
The following quantitative data summarizes optimized conditions for various coupling scenarios involving the 6-fluoroindole scaffold.
| Reaction Target | Reagent System | Typical Yield | Mechanistic Rationale | Limitations |
| N-Acylation | NaH / Acyl Chloride | 75–90% | Deprotonation yields a highly nucleophilic indolide anion, bypassing the 6-F inductive deactivation[2]. | Harsh basic conditions; poor tolerance for base-sensitive functional groups. |
| N-Acylation | DMAPO / Boc₂O | 85–95% | One-pot catalytic activation specifically designed for low-reactivity N-heterocycles[1]. | Requires specific catalyst availability; limited to carboxylic acid partners. |
| Exocyclic Acid | HATU / DIPEA | 80–95% | Rapid formation of highly reactive OAt ester. Ideal for unhindered primary amines[5]. | Drastic yield drop (<10%) when reacting with bulky or electron-deficient anilines. |
| Exocyclic Acid | TFFH / DIPEA | 75–90% | In situ acyl fluoride generation. Small atomic radius of fluorine prevents steric clashes during attack[3]. | Requires rigorous anhydrous conditions to prevent acyl fluoride hydrolysis. |
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as "self-validating systems." Each critical step contains an observable checkpoint to confirm mechanistic success before proceeding.
Protocol A: Direct N-Acylation via Indolide Anion Formation
Use this protocol when attaching an acyl group directly to the indole nitrogen.
-
Preparation: Dissolve 6-fluoroindole (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) at 0 °C.
-
Validation Checkpoint: You must observe the immediate evolution of hydrogen gas. Stir at room temperature for 30 minutes until bubbling completely ceases. The cessation of gas evolution is your physical validation that quantitative indolide formation has occurred[2].
-
-
Acylation: Cool the reaction back to 0 °C and add the desired acyl chloride (1.2 eq) dropwise.
-
Monitoring: Stir for 2 hours at room temperature.
-
Validation Checkpoint: Analyze via LCMS. The complete disappearance of the 6-fluoroindole mass peak (m/z 136 [M+H]⁺) validates the completion of the coupling. Quench with saturated aqueous NH₄Cl.
-
Protocol B: Exocyclic Amide Coupling via Acyl Fluoride Generation
Use this protocol when coupling 6-fluoroindole-3-carboxylic acid with sterically hindered or electron-deficient amines.
-
Activation: Dissolve 6-fluoroindole-3-carboxylic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M) under nitrogen[3].
-
Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 30 minutes at room temperature.
-
Validation Checkpoint: To validate acyl fluoride formation, take a 50
L aliquot, evaporate the solvent, and run an ATR-IR spectrum. The appearance of a sharp, high-frequency carbonyl stretch at ~1840 cm⁻¹ confirms the successful generation of the acyl fluoride intermediate.
-
-
Coupling: Add the sterically hindered amine (1.1 eq). Heat the reaction to 40 °C if the amine is highly deactivated (e.g., a substituted aniline).
-
Completion: Stir for 12–24 hours.
-
Validation Checkpoint: LCMS analysis should show the desired product mass. Because acyl fluorides suppress oxazolone formation, chiral HPLC validation will confirm >99% enantiomeric excess (ee) if chiral substrates were used[3].
-
References
1.[5] Technical Support Center: Optimization of Indole-3-Carboxamide Coupling Reactions. Benchchem. URL: 2.[1] Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Asia Research News. URL: 3.[2] Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability. National Institutes of Health (NIH). URL: 4.[4] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. URL: 5.[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). URL:
Sources
- 1. asiaresearchnews.com [asiaresearchnews.com]
- 2. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. hepatochem.com [hepatochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(6-fluoro-1H-indol-3-yl)acetamide
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of the crude product 2-(6-fluoro-1H-indol-3-yl)acetamide. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Impurity Characterization
Q1: My crude 2-(6-fluoro-1H-indol-3-yl)acetamide product has a distinct pink or brownish discoloration. What is the likely cause?
This is a common observation with indole derivatives. The discoloration is typically due to the formation of oxidation products.[1] The indole ring, particularly at the C3 position, is electron-rich and susceptible to oxidation by atmospheric oxygen, especially when exposed to light or trace acid/metal catalysts. While often present in small amounts, these colored impurities can be challenging to remove.
Expert Tip: To minimize oxidation, store your crude and purified product under an inert atmosphere (like nitrogen or argon), protect it from light by using amber vials or wrapping containers in foil, and ensure all solvents used in the workup are free of peroxides.
Q2: Beyond discoloration, what are the most common process-related impurities I should anticipate in my crude product?
The impurity profile is intrinsically linked to the synthetic route employed. However, for common indole syntheses (e.g., Fischer, Bischler, etc.), you can generally expect:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.[2]
-
Reaction Intermediates: For example, in a Fischer indole synthesis, the intermediate arylhydrazone may persist.[3]
-
Isomeric Byproducts: Depending on the reaction's regioselectivity, isomers (e.g., substitution at a different position on the indole ring) can form and are often difficult to separate due to similar physical properties.[4]
-
Byproducts from Side Reactions: The Fischer indole synthesis, for instance, can suffer from N-N bond cleavage, leading to aniline-type byproducts.[3]
-
Reagents and Catalysts: Inorganic salts, acids, or bases used in the reaction might be carried through the initial workup.[2]
-
Residual Solvents: Solvents used in the reaction or extraction phases that are not completely removed.[2]
Section 2: Purity Analysis
Q3: How can I quickly and efficiently assess the purity of my crude product and monitor the success of purification steps?
Thin-Layer Chromatography (TLC) is the ideal technique for rapid, qualitative analysis. It is invaluable for:
-
Visualizing the number of components in your crude mixture.
-
Comparing the crude product to the starting materials.
-
Optimizing the solvent system for column chromatography.
-
Quickly checking the fractions collected from a column.
A standard TLC setup would involve a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The goal is to find a solvent system where your desired product has an Rf value of approximately 0.3-0.4, providing good separation from impurities.
Q4: What is the gold-standard method for accurately quantifying the purity of my final product and characterizing the impurity profile?
High-Performance Liquid Chromatography (HPLC) is the definitive method for quantitative purity analysis in a drug development setting.[5][6] A reverse-phase method (e.g., using a C18 column) is typically the most effective for indole derivatives.[7]
Key Advantages of HPLC:
-
High Resolution: Capable of separating closely related impurities.
-
Quantitative Accuracy: By integrating the peak areas, you can determine the purity as a percentage of the total area.[5]
-
Sensitivity: Can detect impurities at very low levels, often required by regulatory agencies.[2]
A typical starting point for method development is presented in the table below.
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18 Silica Column | The non-polar C18 phase provides good retention for the relatively hydrophobic indole ring system. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | A gradient elution (increasing organic solvent over time) is effective for separating compounds with a range of polarities.[7] |
| Additive | 0.1% Formic Acid or Phosphoric Acid | Acidifying the mobile phase helps to protonate the indole nitrogen and any basic impurities, leading to sharper peaks and more reproducible retention times.[8] |
| Detection | UV-Vis Detector (e.g., at 280 nm) | The indole ring has a strong chromophore, making it easily detectable by UV absorbance.[7] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |
| Table 1: Typical Starting Conditions for HPLC Analysis |
Q5: My HPLC and LC-MS analyses show a significant unknown peak. How can I approach its identification?
Identifying unknown impurities is a critical step. Liquid Chromatography-Mass Spectrometry (LC-MS) is your most powerful tool here.[5] The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, giving you its molecular weight.
Workflow for Impurity Identification:
-
Obtain High-Resolution Mass: Use a high-resolution mass spectrometer (like a TOF or Orbitrap) to get an accurate mass, which allows you to predict the elemental formula.
-
Analyze Isotope Pattern: If chlorine or bromine is suspected, the isotopic pattern will be a clear giveaway.
-
Propose Structures: Based on the molecular formula and knowledge of your reaction, propose potential structures (e.g., a byproduct from a known side reaction, a dimer of the starting material).
-
MS/MS Fragmentation: If available, perform tandem mass spectrometry (MS/MS) on the impurity peak. The fragmentation pattern provides structural clues that can help confirm or deny your proposed structures.
-
Synthesis and Confirmation: The definitive way to confirm an impurity's structure is to synthesize the proposed compound and verify that its retention time and mass spectrum match the unknown peak.[9]
Section 3: Purification Protocols & Troubleshooting
Q6: What is the recommended first-line method for purifying my crude 2-(6-fluoro-1H-indol-3-yl)acetamide?
For crystalline solids, recrystallization is the most efficient and scalable purification method.[3][6] It leverages differences in solubility between your product and the impurities in a chosen solvent at different temperatures.
The Principle of Recrystallization:
-
The crude solid is dissolved in a minimum amount of a hot solvent in which the product has high solubility.
-
Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the mother liquor).
-
Upon cooling, the solution becomes supersaturated with your product, which then crystallizes out, leaving the soluble impurities behind.
-
The pure crystals are collected by filtration.
Q7: My recrystallization attempt is failing. What are the common problems and how can I solve them?
Recrystallization can be an art. Here are common issues and their solutions.
| Problem | Observation | Cause & Explanation | Solution |
| Oiling Out | A liquid layer separates from the hot solution instead of crystals forming upon cooling. | The melting point of your crude product is lower than the boiling point of the solvent. The compound "melts" instead of dissolving. | 1. Lower the temperature of the solution before cooling. 2. Add a "co-solvent" in which your compound is less soluble to reduce the overall solvating power. 3. Choose a different solvent with a lower boiling point. |
| No Crystals Form | The solution remains clear even after cooling and scratching the flask. | The solution is not sufficiently supersaturated, or nucleation is inhibited. This can happen if too much solvent was used. | 1. Boil off some of the solvent to increase concentration. 2. Add a "seed crystal" of pure product to initiate crystallization. 3. Try cooling the solution in an ice bath to a lower temperature. |
| Poor Recovery | Very few crystals are obtained after filtration. | The product has significant solubility in the cold solvent, or too much solvent was used initially. | 1. Ensure you used the minimum amount of hot solvent. 2. Cool the flask in an ice bath for a longer period before filtering to maximize precipitation. 3. Concentrate the mother liquor and attempt a second crop of crystals. |
| No Purity Improvement | The purified material has a similar impurity profile to the crude product. | The impurity has very similar solubility properties to your product in the chosen solvent. | 1. Try a different solvent or a multi-solvent system (e.g., dissolve in a good solvent like ethanol, then add a poor solvent like water until cloudy). 2. The impurity may be an isomer that co-crystallizes. In this case, chromatography is necessary. |
| Table 2: Troubleshooting Common Recrystallization Issues |
Q8: Recrystallization is not improving the purity to the desired level (>99%). What should be my next step?
When recrystallization is insufficient, typically due to closely related impurities, flash column chromatography is the method of choice.[6][10] This technique separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and elution by a mobile phase.
Caption: General purification and analysis workflow.
Q9: How do I select the optimal solvent system (mobile phase) for flash column chromatography?
The ideal mobile phase should provide good separation between your product and impurities, allowing your product to elute with a Retention Factor (Rf) of 0.3-0.4 on a TLC plate.
Systematic Approach to Solvent Selection:
-
Start with TLC: Spot your crude mixture on a TLC plate.
-
Test Solvents: Develop the plate in a series of solvent systems of increasing polarity. A common starting point is a mixture of ethyl acetate (polar) and hexanes (non-polar).
-
Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes).
-
Gradually increase the polarity (e.g., 20%, 30%, 40% Ethyl Acetate).
-
-
Analyze the TLC:
-
If all spots stay at the baseline, the solvent is not polar enough.
-
If all spots run to the solvent front, the solvent is too polar.
-
The optimal system will show your product spot at an Rf of ~0.35, well-separated from other spots.
-
Caption: Decision tree for advanced purification troubleshooting.
Q10: My compound is streaking or "tailing" on the silica gel column, leading to poor separation. What causes this and how can I prevent it?
Tailing is often caused by strong, non-ideal interactions between your compound and the acidic silanol groups on the silica surface. The indole nitrogen and the acetamide functional group can both contribute to this.
Solutions to Prevent Tailing:
-
Add a Modifier to the Mobile Phase: Adding a small amount (~0.5-1%) of a polar, slightly basic or acidic modifier can dramatically improve peak shape.
-
Triethylamine (Et3N): If your compound is basic, adding a small amount of a base like triethylamine will "cap" the acidic silica sites, preventing your compound from sticking.
-
Acetic Acid (AcOH): If your compound is acidic, adding a small amount of acid can suppress its ionization, leading to better chromatography.
-
-
Check for Overloading: Applying too much crude product to the column can cause tailing and poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a bonded phase like diol-silica.
References
- Process of preparing purified aqueous indole solution. (1992). Google Patents. US5085991A.
-
Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. (2018, February 19). SIELC Technologies. Available at: [Link]
-
Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
- Crystallization process of tricyclic indole derivatives. (2014). Google Patents. WO2014083113A1.
-
Raju, S. V. N., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2011(5), 233-247. Available at: [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2015). PMC. Available at: [Link]
-
Troubleshooting. The Pharma Master. Available at: [Link]
-
Photometric determination of indole compounds in the form of charge transfer complex. PJSIR. Available at: [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. (2012, December 4). SciSpace. Available at: [Link]
-
What do common indole impurities look like? (2017, December 18). ResearchGate. Available at: [Link]
-
Understanding Indole's Chemical Properties and Synthesis. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. Available at: [Link]
-
Troubleshooting Guide. Phenomenex. Available at: [Link]
-
Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Available at: [Link]
-
Efficient and Diverse Synthesis of Indole Derivatives. (2009, August 7). The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for Indole-3-Acetamide Fluorination
Welcome to the Technical Support Center for the electrophilic fluorination of indole-3-acetamide (IAM) and its derivatives. The introduction of fluorine into the indole core fundamentally alters its lipophilicity, electronic distribution, and metabolic stability, making it a critical transformation in modern drug discovery and agrochemical development 1.
As a Senior Application Scientist, I frequently see researchers struggle with the delicate balance of electrophilic fluorination on electron-rich heterocycles. The primary failure mode is not a lack of reactivity, but a lack of kinetic control. When we introduce a reagent like Selectfluor, the initial electrophilic attack at the C3 position is highly exothermic. If the internal reaction temperature is not strictly managed, the resulting 3-fluoroindolenine intermediate undergoes rapid over-oxidation, dimerization, or decomposition 2. This guide provides field-proven insights into controlling reaction kinetics to selectively isolate monofluorinated products.
Mechanistic Workflow & Thermal Pathways
Reaction pathway of indole-3-acetamide fluorination highlighting temperature-dependent outcomes.
Quantitative Data: Temperature Impact on Selectfluor-Mediated Fluorination
To illustrate the causality between thermal energy and product distribution, the following table summarizes the reaction profiles of indole-3-acetamide treated with 1.1 equivalents of Selectfluor in a 1:1 MeCN/H₂O solvent system over 12 hours.
| Internal Temperature (°C) | Conversion (%) | Monofluoro Target Yield (%) | 3,3-Difluoro Byproduct (%) | Dimer/Decomposition (%) |
| 0 | 72 | 68 | < 2 | < 2 |
| 25 (Room Temp) | > 95 | 84 | 8 | 3 |
| 50 | > 95 | 41 | 38 | 16 |
| 80 | > 95 | 12 | 25 | 63 |
Standard Operating Procedure: Self-Validating Monofluorination Protocol
This step-by-step methodology is designed as a self-validating system. Do not proceed to subsequent phases without confirming the checkpoints.
Phase 1: Preparation & Initiation
-
Equip a flame-dried round-bottom flask with a magnetic stir bar and an internal thermocouple.
-
Dissolve indole-3-acetamide (1.0 equiv) in a 1:1 mixture of HPLC-grade Acetonitrile (MeCN) and deionized water to achieve a 0.2 M concentration.
-
Validation Checkpoint: Ensure complete dissolution. The mixture must be a clear, homogeneous solution. If a suspension persists, slightly increase the MeCN ratio.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
Phase 2: Reagent Addition & Thermal Control 5. Add Selectfluor (1.1 equiv) portion-wise over 10 minutes.
-
Causality Note: Portion-wise addition prevents localized exothermic spikes that prematurely drive the formation of 3,3-difluoro byproducts.
-
Remove the ice bath and allow the reaction to gradually warm to 25 °C. Stir for 12 hours.
Phase 3: Validation & Quenching 7. Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. You should observe the consumption of the starting material mass and the appearance of the target mass peak (indicating successful nucleophilic trapping by water). The absence of a +38 Da mass shift confirms that difluorination is being successfully suppressed. 8. Once complete conversion is validated, quench the reaction with saturated aqueous NaHCO₃ to neutralize acidic byproducts. 9. Extract with Ethyl Acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Troubleshooting Guide & FAQs
Q: Why am I seeing a high percentage of 3,3-difluorooxindole byproducts instead of the monofluorinated indole-3-acetamide? A: This is a classic thermal stress issue. The initial electrophilic fluorination at the C3 position generates a highly reactive 3-fluoroindolenine intermediate. If the internal reaction temperature exceeds 25 °C, the ambient thermal energy easily overcomes the activation barrier for a second electrophilic attack by Selectfluor. Lowering the temperature to 25 °C and strictly controlling your stoichiometry (no more than 1.1 equivalents of Selectfluor) prevents this over-oxidation [[3]]().
Q: My reaction stalls at 60% conversion when running strictly at 0 °C. Should I heat it to 50 °C? A: Do not heat the reaction to 50 °C. Heating will degrade the unstable intermediate into complex dimerization byproducts 2. Instead of applying thermal energy, evaluate your solvent system. A 1:1 MeCN/H₂O mixture is optimal because water acts as a nucleophile to trap the indolenine intermediate, driving the equilibrium forward. If the reaction stalls, ensure vigorous mixing and consider adding a mild base like LiOAc to buffer the system, rather than increasing the temperature.
Q: How does changing the fluorinating agent from Selectfluor to NFSI alter the required temperature profile? A: NFSI (N-Fluorobenzenesulfonimide) is a significantly milder electrophilic fluorinating agent than Selectfluor 4. While Selectfluor reactions on indoles are typically run at 0 °C to 25 °C to prevent over-oxidation, NFSI often requires mild heating (40 °C – 60 °C) or the implementation of micellar catalysis (e.g., using PS-750-M amphiphiles in water) to achieve full conversion 5. If you switch to NFSI, you must elevate the temperature, but you gain a wider thermodynamic window to prevent difluorination.
References
-
The Impact of Fluorination: Exploring the Properties of 5-Fluoro-1H-indole-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. 1
-
A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Takeuchi, Y., Tarui, T., Shibata, N. Organic Letters, 2000. 2
-
Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. ResearchGate, 2018. 3
-
Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters (ACS Publications), 2020. 4
-
Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles. NSF Public Access Repository.5
Sources
🧪 Technical Support Center: 6-Fluoroindole Chemistry & Steric Hindrance
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique stereoelectronic challenges posed by 6-fluoroindole in medicinal chemistry and drug development.
The fluorine atom at the C6 position is deceptive; while often considered a bioisosteric replacement for hydrogen, its van der Waals radius (1.47 Å vs. 1.20 Å for H) and dense lone-pair electron clouds create significant steric and electrostatic repulsion at the adjacent C7 and N1 positions[1]. Furthermore, its strong inductive electron-withdrawing effect (-I) fundamentally alters the nucleophilicity of the indole core.
Below, you will find field-proven solutions, mechanistic explanations, and self-validating protocols to overcome these barriers.
🛠️ TICKET #101: Complete Failure or Low Yields in C7-Functionalization
User Inquiry: "I am attempting a direct Ir-catalyzed C-H borylation at the C7 position of 6-fluoroindole to build a kinase inhibitor scaffold. I am getting mostly C2-borylation, unreacted starting material, and complex mixtures. How do I force C7 selectivity?"
Root Cause Analysis (Causality): The C-H acidity of the indole ring dictates that Ir-catalyzed borylation naturally favors the C2 position first. To achieve C7 borylation, the catalyst must navigate the steric cleft between the N1-H and the C6-fluorine atom. The electrostatic repulsion from the C6-fluorine lone pairs physically repels the bulky [Ir(OMe)(COD)]₂ / dtbpy catalytic complex, stalling direct C7 functionalization[2].
The Solution: Do not fight the inherent reactivity; exploit it. The most robust method is a Sequential Borylation/Protodeboronation strategy . By deliberately over-borylating the indole to the 2,7-diboryl-6-fluoroindole intermediate, you can subsequently use Bismuth(III) acetate to selectively cleave the C2-Bpin group, leaving the sterically hindered C7-Bpin intact[2].
Fig 1: Logical workflow for overcoming C7 steric hindrance via sequential protodeboronation.
📊 Quantitative Data: C7 Functionalization Strategies
| Strategy | Reagents / Catalyst | Target Product | Isolated Yield | Purity (NMR) |
| Direct C7 Borylation | [Ir(OMe)(COD)]₂, dtbpy (1 eq B₂pin₂) | 7-Bpin-6-fluoroindole | < 15% | Poor (C2/C7 mix) |
| Sequential (Step 1) | [Ir(OMe)(COD)]₂, dtbpy (2.5 eq B₂pin₂) | 2,7-diboryl-6-fluoroindole | 88% | > 95% |
| Sequential (Step 2) | Bi(OAc)₃ (20 mol%), MeOH/THF | 7-Bpin-6-fluoroindole | 82% | > 98% |
🧪 Self-Validating Protocol: Bi(III)-Catalyzed Selective C2-Protodeboronation
This protocol ensures the selective removal of the C2-boronate while preserving the sterically shielded C7-boronate[2].
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-fluoroindole (1.0 mmol) in anhydrous THF (10 mL).
-
Catalyst Addition: Add Bismuth(III) acetate (Bi(OAc)₃) (0.2 mmol, 20 mol%). Causality note: Bi(III) specifically coordinates to the more electron-rich C2 position, bypassing the sterically and electronically deactivated C7 position.
-
Proton Source: Add Methanol (MeOH) (40.0 mmol) as the proton source.
-
Reaction & Validation: Stir at room temperature (25 °C) for 12 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) will cleanly convert to a lower-running spot (Rf ~0.4). Under 254 nm UV, the product spot will exhibit a distinct blue fluorescence characteristic of mono-borylated indoles.
-
-
Workup: Filter the mixture through a short pad of Celite to remove bismuth salts, washing with EtOAc. Concentrate under reduced pressure and purify via flash chromatography.
🛠️ TICKET #102: Stalled N1-Alkylation with Bulky Electrophiles
User Inquiry: "I am trying to N-alkylate 6-fluoroindole with a secondary benzyl bromide. Using standard K₂CO₃ in DMF, the reaction stalls at 20% conversion. Is the fluorine atom causing this?"
Root Cause Analysis (Causality): Yes, the 6-fluoro group is the culprit, acting through a dual mechanism.
-
Electronic: The strong inductive pull (-I) of the fluorine atom lowers the pKa of the N-H bond (making it easier to deprotonate) but consequently makes the resulting indolyl anion significantly less nucleophilic[3].
-
Steric: When the indolyl anion attacks a bulky secondary electrophile, the transition state becomes highly congested. The spatial proximity of the C6-fluorine atom creates a steric clash with the incoming branched alkyl group[4].
The Solution: Switching to a stronger base (like NaH) will ensure complete deprotonation, but to overcome the steric barrier at the transition state, you must increase the electrophilicity of the alkylating agent or utilize Phase-Transfer Catalysis (PTC) to create a "naked," highly reactive indolyl anion.
Fig 2: Troubleshooting decision tree for overcoming N1-alkylation steric hindrance.
📊 Quantitative Data: N1-Alkylation Optimization
| Base / Additive | Solvent | Electrophile | Conversion (12h) | Notes |
| K₂CO₃ | DMF | sec-Butyl Bromide | 18% | Stalled due to poor nucleophilicity. |
| NaH | DMF | sec-Butyl Bromide | 45% | Complete deprotonation, but steric clash persists. |
| NaH + TBAI (10 mol%) | DMF | sec-Butyl Bromide | 89% | TBAI disrupts tight ion pairs, increasing reactivity. |
| NaH | THF | sec-Butyl Triflate | 95% | Highly reactive electrophile overcomes steric barrier. |
🛠️ TICKET #103: Reduced Reactivity in C3-Electrophilic Substitutions (Borrowing Hydrogen)
User Inquiry: "I am using a Manganese-catalyzed borrowing hydrogen strategy to alkylate the C3 position of 6-fluoroindole with a benzyl alcohol. My yields are hovering around 35-40%, whereas unsubstituted indole gives 80%. Why?"
Root Cause Analysis (Causality): In borrowing hydrogen (dehydrogenative alkylation) methodologies, the alcohol is temporarily oxidized to an aldehyde, which then undergoes nucleophilic attack by the indole C3 position[5]. The 6-fluoro group withdraws electron density from the entire pi-system via induction. This reduces the HOMO energy of the indole, making the C3 position less nucleophilic compared to an unsubstituted indole[5]. When combined with the steric bulk of a substituted benzyl alcohol, the activation energy for the C-C bond formation step increases significantly.
The Solution: To compensate for the deactivated pi-system, you must enhance the electrophilicity of the transient aldehyde intermediate. This is achieved by optimizing the catalyst ligand (e.g., switching to a highly defined PNP–Mn(I) complex) and slightly elevating the reaction temperature to overcome the higher activation energy barrier[5].
🧪 Self-Validating Protocol: Mn-Catalyzed C3-Alkylation of 6-Fluoroindole
This protocol utilizes a tailored Mn-catalyst to force the C3-alkylation of deactivated fluoroindoles[5].
-
Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 6-fluoroindole (0.5 mmol), 4-methylbenzyl alcohol (0.6 mmol), and KOtBu (0.5 mmol).
-
Catalyst: Add the PNP–Mn(I) pincer complex (2.5 mol%). Causality note: The bulky PNP ligand prevents catalyst dimerization and creates a highly active monomeric Mn species capable of activating the deactivated fluoroindole.
-
Solvent & Heat: Add anhydrous Toluene (2.0 mL). Seal the tube, remove it from the glovebox, and heat at 130 °C for 24 hours.
-
Self-Validation Check: The reaction mixture will transition from pale yellow to a deep amber color as the transient aldehyde is generated and consumed. GC-MS aliquots should show the disappearance of the alcohol mass peak and the appearance of the C3-alkylated product (m/z = 239 for 6-fluoro-3-(4-methylbenzyl)indole).
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with water, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc 9:1). Expected yield: ~72%[5].
References
-
Shen, F., et al. "Bismuth Acetate as a Catalyst for the Sequential Protodeboronation of Di- and Triborylated Indoles." Organic Letters, 2016. URL:[Link]
-
MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." International Journal of Molecular Sciences, 2023. URL:[Link]
-
RSC Publishing. "Divergence in CH alkylation of indoles under Mn catalysis." RSC Advances, 2023. URL:[Link]
-
NIH PMC. "Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria." ACS Infectious Diseases, 2019. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bismuth Acetate as a Catalyst for the Sequential Protodeboronation of Di- and Triborylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 7-fluoro-1H-indole-4-carboxylate | 588688-40-8 | Benchchem [benchchem.com]
- 4. Tryptamine Derivatives Disarm Colistin Resistance in Polymyxin-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergence in CH alkylation of indoles under Mn catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01044A [pubs.rsc.org]
Technical Support Center: Stability & Storage of Fluoroindole Acetamides
Status: Operational Ticket ID: T-FIA-STAB-001 Subject: Prevention of Degradation in Fluoroindole Acetamide Scaffolds Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Core Directive
The Challenge: Fluoroindole acetamides (FIAs) are high-value heterocyclic scaffolds used frequently in medicinal chemistry (e.g., auxin mimics, pharmaceutical intermediates) and forensic research (synthetic cannabinoid standards). Their stability is compromised by two competing degradation vectors: oxidative susceptibility of the electron-rich indole core and hydrolytic instability of the acetamide side chain.
The Solution: Storage is not passive; it is an active inhibition of entropy. You must maintain a "Cold, Dark, Dry, and Anoxic" environment.
The Stability Matrix
| Parameter | Critical Limit | Mechanism of Failure |
| Temperature | < -20°C (Long-term) | Thermal energy catalyzes amide hydrolysis and decarboxylation events. |
| Atmosphere | Inert (Argon/N₂) | Oxygen attacks the C2/C3 indole bond (indolenine formation). |
| Moisture | < 10% RH | Water acts as a nucleophile, cleaving the amide bond to the carboxylic acid. |
| Light | 0 Lux (Dark) | UV radiation excites the indole |
| Solvent | Anhydrous DMSO/MeCN | Protic solvents (MeOH/H₂O) accelerate solvolysis; DMSO is hygroscopic (risk factor). |
Mechanism of Degradation (The "Why")
To prevent degradation, one must understand the enemy. FIAs degrade via two primary pathways.
Pathway A: Oxidative Deconstruction
The indole ring is electron-rich.[1] Even with a fluorine substituent (which withdraws electron density), the C2-C3 double bond remains vulnerable to electrophilic attack by singlet oxygen or radical species, leading to oxindole formation or oxidative cleavage (isatin derivatives).
Pathway B: Amide Hydrolysis
The acetamide linkage is susceptible to nucleophilic attack by water. This is catalyzed by both acid (protonation of the carbonyl oxygen) and base (direct attack on the carbonyl carbon).[2][3] The presence of fluorine on the indole ring can inductively stabilize the leaving group (the indole-amine anion), potentially accelerating this hydrolysis compared to non-fluorinated analogs.
Visualization: Degradation Cascades
Caption: Figure 1. Dual degradation vectors for fluoroindole acetamides. Oxidation targets the ring system, while hydrolysis targets the linker.
Standard Operating Procedures (SOPs)
Protocol A: Receiving & Aliquoting (The "Golden Hour")
Do not store the bulk bottle repeatedly. Every open/close cycle introduces moisture and oxygen.
-
Equilibrate: Allow the shipping container to reach room temperature before opening. This prevents condensation from forming on the cold solid.
-
Prepare Vials: Use amber glass vials with Teflon (PTFE)-lined caps. Avoid polyethylene (PE) caps which can leach plasticizers.
-
Aliquot: Under a fume hood (ideally a glove box), weigh out single-use quantities (e.g., 1 mg, 5 mg).
-
Purge: Gently flow Argon or Nitrogen gas over the vial headspace for 10-15 seconds to displace oxygen.
-
Seal & Tape: Cap tightly. Wrap the cap junction with Parafilm to create a secondary moisture barrier.
Protocol B: Solution Storage (High Risk)
Solutions are inherently less stable than solids.
-
Solvent Choice: Use Anhydrous DMSO or Acetonitrile .
-
Warning: DMSO is hygroscopic. If stored at -20°C, it freezes. When thawed, it attracts atmospheric water immediately.
-
-
Concentration: Higher concentrations (>10 mg/mL) are generally more stable than dilute solutions due to self-buffering effects.
-
The "Single-Thaw" Rule: Divide stock solutions into micro-aliquots (e.g., 50 µL). Thaw once, use, and discard the remainder. Never refreeze.
Visualization: Optimal Storage Workflow
Caption: Figure 2. The "Golden Hour" workflow to maximize shelf-life upon receipt of material.
Troubleshooting Guide
Symptom: Material has turned from off-white to yellow/brown.
-
Diagnosis: Oxidative degradation (Indole -> Quinoidal species).
-
Root Cause: Exposure to light or air.
-
Action: Check purity via HPLC. If >90% pure, repurify via recrystallization (ethanol/water) or prep-HPLC. If <80%, discard.
-
Prevention: Ensure amber vials and inert gas purging are used.
Symptom: "Extra" peak appears in LC-MS at [M-Amine+OH].
-
Root Cause: Moisture ingress, likely from wet DMSO or improper thawing.
-
Action: The sample contains the free fluoroindole acetic acid. This cannot be reversed.
-
Prevention: Use anhydrous solvents; do not store aqueous buffers of the compound for >24 hours.
Symptom: Solubility decreases after storage.
-
Diagnosis: Polymerization or crystal lattice rearrangement.
-
Root Cause: Indole dimerization (photochemical) or polymorphism.
-
Action: Sonicate at 40°C for 10 minutes. If insoluble particles remain, filter (0.2 µm PTFE) to prevent HPLC blockage.
Frequently Asked Questions (FAQ)
Q: Can I store fluoroindole acetamides in methanol at -20°C? A: Yes, but with caution. Methanol is volatile; evaporation can change the concentration. Furthermore, protic solvents can facilitate solvolysis over long periods (months). Acetonitrile is preferred for stability, DMSO for solubility.
Q: My DMSO stock solution froze. Is it safe to heat it to thaw? A: You may warm it gently to 37°C. Do not overheat (>50°C), as thermal energy accelerates the hydrolysis of the amide bond, especially if the DMSO has absorbed any trace moisture [1].
Q: Does the position of the fluorine atom (C4 vs C5) affect stability? A: Marginally. A fluorine at C5 (para to the nitrogen) is electronically stabilizing regarding oxidation compared to unsubstituted indole, but it does not protect the amide bond. The storage protocols remain identical regardless of the substitution pattern [2].
Q: How long can I keep the solid at Room Temperature? A: In a sealed, inerted vial: 1-2 weeks is generally acceptable. Open to air: degradation (discoloration) can be observed within days depending on humidity [3].
References
-
Cayman Chemical. (2024).[6][7] Indole-3-acetamide Product Information & Stability Data. Retrieved from
-
Langkau, B., et al. (1995).[8] Microbial metabolism of indole and its derivatives. In Biodegradation and Biotransformation of Indole. Retrieved from
-
East, A. L. L. (2018).[5] On the hydrolysis mechanisms of amides and peptides. International Journal of Chemical Kinetics. Retrieved from
-
Mathur, P., et al. (2024). Laccase mediated transformation of fluoroquinolone antibiotics: Analyzing degradation pathways. Retrieved from
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. m.youtube.com [m.youtube.com]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. uregina.ca [uregina.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
Validation & Comparative
Publish Comparison Guide: 2-(6-fluoro-1H-indol-3-yl)acetamide vs. Indole-3-Acetic Acid (IAA) Activity
Executive Summary
In plant biotechnology and synthetic biology, the precise manipulation of auxin signaling pathways is a cornerstone of tissue engineering and genetic selection. This guide provides an in-depth comparative analysis between the natural phytohormone Indole-3-acetic acid (IAA) and the synthetic precursor 2-(6-fluoro-1H-indol-3-yl)acetamide (6-F-IAM) . While IAA acts as the direct, endogenous ligand for auxin receptors, 6-F-IAM operates as a conditional prodrug. Understanding the causality behind their differential activities is critical for researchers designing robust plant transformation systems, negative selection assays, and targeted growth regulation protocols.
Mechanistic Divergence: Causality & Receptor Dynamics
As a Senior Application Scientist, it is vital to understand that the divergent applications of these two molecules stem entirely from their metabolic activation requirements and receptor binding kinetics.
Indole-3-Acetic Acid (IAA) As the primary natural auxin, IAA directly binds to the TIR1/AFB F-box protein family. This binding stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, leading to their ubiquitination and subsequent proteasomal degradation, thereby de-repressing auxin-responsive genes. However, endogenous IAA is subject to rapid metabolic regulation—including conjugation to amino acids and irreversible oxidation—which limits its prolonged efficacy in vitro.
2-(6-fluoro-1H-indol-3-yl)acetamide (6-F-IAM) Unlike IAA, 6-F-IAM is an inactive acetamide precursor. It lacks direct binding affinity for the TIR1/AFB receptor complex. Its biological activity is strictly dependent on enzymatic hydrolysis by amidases, such as the bacterial indole-3-acetamide hydrolase (iaaH) or plant-specific amidases (e.g., AMI1) . Upon hydrolysis, 6-F-IAM is converted into 6-fluoro-IAA (6-F-IAA) . The introduction of the highly electronegative fluorine atom at the 6-position of the indole ring serves two critical functions:
-
Metabolic Resistance : It sterically and electronically shields the molecule from standard auxin degradation pathways, drastically increasing its intracellular half-life .
-
Hyper-Potency : 6-F-IAA exhibits a significantly higher binding affinity for the TIR1 receptor compared to native IAA, triggering an exaggerated auxin response that becomes highly cytotoxic at micro-molar concentrations .
Metabolic activation of 6-F-IAM vs direct receptor binding of IAA in auxin signaling.
Comparative Data Profile
To facilitate experimental design, the quantitative and qualitative properties of both compounds are summarized below.
| Feature | Indole-3-Acetic Acid (IAA) | 2-(6-fluoro-1H-indol-3-yl)acetamide (6-F-IAM) |
| Chemical Classification | Natural Phytohormone (Active) | Synthetic Acetamide (Prodrug/Precursor) |
| Receptor Affinity (TIR1/AFB) | High (Direct Binding) | None (Requires Hydrolysis) |
| Active Metabolite | N/A (Self) | 6-fluoro-IAA (6-F-IAA) |
| Metabolic Stability | Low (Rapidly conjugated/oxidized) | High (Fluorine substitution prevents degradation) |
| Primary Application | General tissue culture, root induction | Negative selection (iaaH marker), conditional ablation |
| Toxicity Profile | Moderate (Growth inhibition at high doses) | High (Severe cytotoxicity upon conversion) |
Experimental Workflows: Self-Validating Protocols
To leverage the distinct properties of IAA and 6-F-IAM, experimental designs must account for the endogenous amidase background of the target tissue. Below are field-proven protocols designed as self-validating systems.
Protocol 1: Auxin Sensitivity & Root Elongation Assay
Objective : To quantify the intrinsic auxin activity of IAA versus the prodrug 6-F-IAM in wild-type Arabidopsis thaliana. Causality : Wild-type plants possess low endogenous amidase (AMI1) activity. Therefore, they will show high sensitivity to IAA (primary root growth inhibition) but delayed or reduced sensitivity to 6-F-IAM, as the enzymatic conversion rate to 6-F-IAA acts as the rate-limiting step.
Step-by-Step Methodology :
-
Media Preparation : Prepare half-strength Murashige and Skoog (1/2 MS) agar plates. Supplement separate batches with varying concentrations (0.1 µM, 1.0 µM, 10 µM) of IAA and 6-F-IAM. Include a mock (DMSO) control.
-
Stratification : Surface-sterilize wild-type seeds and stratify at 4°C in the dark for 48 hours to synchronize germination.
-
Plating & Incubation : Plate seeds uniformly and incubate vertically in a growth chamber at 22°C under a 16h light / 8h dark cycle.
-
Data Acquisition : At 7 days post-germination, measure primary root length and lateral root density using digital imaging software (e.g., ImageJ).
-
System Validation : A valid assay will show a standard dose-dependent root inhibition curve for IAA. In contrast, 6-F-IAM should exhibit a right-shifted curve, confirming its requirement for metabolic activation prior to receptor engagement.
Protocol 2: Transgenic Negative Selection via iaaH
Objective : To utilize 6-F-IAM as a negative selectable marker for eliminating plants or cells expressing the bacterial iaaH gene. Causality : Cells expressing the iaaH transgene rapidly hydrolyze the non-toxic 6-F-IAM into the highly toxic 6-F-IAA. The hyper-accumulation of metabolism-resistant 6-F-IAA causes severe auxin toxicity, leading to rapid developmental arrest and cell death. This allows for the pristine negative selection of marker-free transgenic lines .
Step-by-Step Methodology :
-
Substrate Application : Prepare 1/2 MS media supplemented with 5-10 µM 6-F-IAM. (Note: IAA cannot be used for this step as it is equally active in WT and transgenic lines).
-
Tissue Plating : Transfer segregating T2 seeds or regenerating callus tissue (containing a mix of iaaH+ and iaaH- events) onto the selective media.
-
Phenotypic Screening : Incubate in standard growth conditions for 10-14 days.
-
Selection & Rescue : Identify surviving, healthy seedlings/calli. These represent the iaaH- (marker-free) events. The iaaH+ events will exhibit severe stunting, root curling, and necrosis.
-
System Validation : PCR genotyping of the survivors must confirm the absence of the iaaH expression cassette, validating the selection stringency of the 6-F-IAM prodrug system.
Step-by-step workflow for transgenic negative selection utilizing 6-F-IAM.
References
- US6361999B1 - Auxinic analogues of indole-3-acetic acid Source: Google Patents URL
-
A Chemical Biology Approach Reveals an Opposite Action between Thermospermine and Auxin in Xylem Development in Arabidopsis thaliana Source: Plant and Cell Physiology (Oxford Academic) URL:[Link]
-
Petunia plants escape from negative selection against a transgene by silencing the foreign DNA via methylation Source: PubMed (National Institutes of Health) URL:[Link]
-
Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 Source: Microorganisms (MDPI) URL:[Link]
Comparative Analysis of 4-, 5-, and 6-Fluoroindole-3-acetamide: Structure-Activity Relationships and Synthetic Utility
[1]
Executive Summary: The Positional Impact of Fluorine
Indole-3-acetamide (IAM) is a pivotal intermediate in tryptophan metabolism and auxin biosynthesis.[1][2] The introduction of a fluorine atom onto the benzenoid ring of the indole scaffold fundamentally alters the molecule's electronic profile, metabolic stability, and receptor binding affinity without significantly perturbing steric bulk (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).
The three isomers exhibit distinct utility profiles:
-
4-Fluoroindole-3-acetamide (4-F-IAM): The resulting acid (4-F-IAA) is a "Super-Auxin." The fluorine at C4 prevents enzymatic hydroxylation, leading to high metabolic stability and prolonged biological activity.[1]
-
5-Fluoroindole-3-acetamide (5-F-IAM): A critical prodrug scaffold. Its hydrolysis product, 5-F-IAA, is a substrate for Horseradish Peroxidase (HRP), generating cytotoxic radicals used in Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1]
-
6-Fluoroindole-3-acetamide (6-F-IAM): Often used as a mechanistic probe. It retains auxin activity but with altered receptor affinity kinetics, useful for dissecting signal transduction pathways distinct from the 4- and 5-isomers.[1]
Chemical Synthesis & Properties[1][3][4][5][6][7]
Synthetic Challenges and Regioselectivity
While 5- and 6-fluoroindoles are readily accessible via standard Fischer indole synthesis, 4-fluoroindole synthesis is notoriously difficult due to the formation of regioisomers and low yields.[1] Consequently, the synthesis of 4-F-IAM requires rigorous control of starting materials or alternative routes (e.g., Leimgruber-Batcho or thallium-mediated cyclization).
Recommended Synthetic Pathway
The most robust route for generating high-purity fluoroindole-3-acetamides in a research setting is the Glyoxamide Route (from indole) or the Acid Activation Route (from commercially available fluoro-IAA).[1]
Visualization: Synthetic Pathways
Figure 1: Two primary synthetic routes.[1] The Glyoxamide route (top) builds the side chain on the indole core. The Acid Activation route (bottom) converts the carboxylic acid to the primary amide.
Biological Profiling & Mechanism of Action[6]
The Auxin Biosynthesis Connection
In plant and bacterial systems, IAM is hydrolyzed to Indole-3-acetic acid (IAA) by the enzyme Indole-3-acetamide hydrolase (IaaH) .[1][2][3] The fluorinated acetamides act as substrates for IaaH, releasing the corresponding fluorinated acids.
Visualization: Enzymatic Activation & Metabolic Fate
Figure 2: Divergent biological fates of the hydrolyzed isomers.
Comparative Activity Matrix
| Feature | 4-Fluoroindole-3-acetamide | 5-Fluoroindole-3-acetamide | 6-Fluoroindole-3-acetamide |
| Primary Utility | Plant Growth Regulator (High Potency) | Cancer Therapy (GDEPT Prodrug) | Chemical Biology Probe |
| Metabolic Stability | High. Blocks C4-hydroxylation (primary deactivation route).[1] | Low/Specific. Substrate for oxidative defluorination/radical formation.[1] | Moderate. Similar to native IAM. |
| Auxin Activity | > 100% of IAA. Often lethal to plants at normal IAA doses due to lack of degradation. | ~50-80% of IAA. Active, but kinetics differ.[1] | Variable. Often weaker agonist than 4-F. |
| Key Enzyme Interaction | IaaH: Substrate.Peroxidase: Resistant.[1] | IaaH: Substrate.Peroxidase: High affinity (activation to toxin).[1] | IaaH: Substrate.Peroxidase: Low affinity.[1] |
Experimental Protocols
Protocol A: Synthesis from Fluoro-IAA (Recommended)
This protocol avoids the complex indole synthesis steps and uses commercially available acids.[1]
-
Activation: Dissolve 1.0 eq of the specific Fluoroindole-3-acetic acid in anhydrous THF under Argon.
-
Coupling Agent: Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI).[1] Stir at room temperature for 1 hour until
evolution ceases. -
Amidation: Bubble anhydrous ammonia gas into the solution for 15 minutes OR add 5.0 eq of 25% aqueous ammonium hydroxide (requires extraction).
-
Workup: Evaporate THF. Redissolve residue in Ethyl Acetate. Wash with 1N HCl, saturated
, and brine. -
Purification: Recrystallize from Ethanol/Water.
-
Note: 4-F-IAM typically has a higher melting point than the acid precursor due to strong intermolecular hydrogen bonding of the primary amide.
-
Protocol B: IaaH Hydrolysis Assay
To verify conversion of the amide to the active acid.
-
Enzyme Prep: Express and purify IaaH (e.g., from Pseudomonas savastanoi or Agrobacterium tumefaciens) or use crude lysate.[1]
-
Incubation: Incubate 100 µM of 4-, 5-, or 6-F-IAM with 0.1 µg IaaH in 50 mM Potassium Phosphate buffer (pH 7.5) at 30°C.
-
Detection: Aliquot at 0, 10, 30, and 60 mins. Quench with methanol.
-
Analysis: Analyze via HPLC-UV (280 nm).
-
Retention Time Shift: The Amide (IAM) will elute later than the Acid (IAA) on a C18 reverse-phase column due to the loss of the ionizable carboxyl group (at neutral pH, IAA is ionic, IAM is neutral).
-
References
-
Synthesis of Fluorinated Indoles
- Title: "Overcoming challenges in the synthesis of 4-fluoroindoles."
-
Source: BenchChem Technical Guides.[1]
-
Auxin Biosynthesis & IaaH
-
5-Fluoro-IAA as Prodrug
-
Auxin Activity of Fluorinated Derivatives
-
General Properties of Indole-3-acetamide
Sources
- 1. Indole-3-acetamide | C10H10N2O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]
- 3. WikiGenes - iaaH - indole acetimide hydrolase [wikigenes.org]
- 4. The enzymic hydrolysis of alkyl fluoroacetates and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: IR Spectroscopy of 2-(6-fluoro-1H-indol-3-yl)acetamide
The following guide provides an in-depth technical comparison of the infrared (IR) spectroscopy characteristics of 2-(6-fluoro-1H-indol-3-yl)acetamide . It is designed for researchers requiring robust identification protocols and differentiation from non-fluorinated analogs and regioisomers.
Executive Summary & Molecule Profile
2-(6-fluoro-1H-indol-3-yl)acetamide is a fluorinated indole derivative often employed as a scaffold in medicinal chemistry to enhance metabolic stability (blocking the C6 metabolic soft spot) and lipophilicity compared to its non-fluorinated parent, Indole-3-acetamide (Auxin amide).
This guide compares the target molecule against two primary alternatives encountered during synthesis and quality control:
-
The Non-Fluorinated Parent: 2-(1H-indol-3-yl)acetamide (Indole-3-acetamide).
-
The Regioisomer: 2-(5-fluoro-1H-indol-3-yl)acetamide.
Structural Context for Spectroscopy[1][2][3][4][5][6][7]
-
Core: Indole bicyclic aromatic system.
-
Substituent: Fluorine atom at position C6.[1]
-
Side Chain: Acetamide group (–CH₂–CONH₂) at position C3.
-
Key IR Challenge: Distinguishing the C-F stretch from C-N vibrations and resolving the specific aromatic substitution pattern (1,2,4-like) from the parent (1,2-disubstituted).
Experimental Protocol: Sample Preparation
To ensure spectral fidelity, particularly in the fingerprint region where C-F stretches and C-H bends reside, the following protocol is recommended.
Method A: Attenuated Total Reflectance (ATR) - Recommended
-
Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).
-
Sample State: Solid powder.
-
Pressure: High contact pressure is required to ensure intimate contact with the crystal, as the amide groups can form strong intermolecular hydrogen networks that affect peak shape.
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 (32 recommended for signal-to-noise ratio).
Method B: KBr Pellet - For High-Resolution Fingerprinting
-
Ratio: 1-2 mg sample to 200 mg dry KBr.
-
Grinding: Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering).
-
Pressing: Evacuate air and press at 8-10 tons for 2 minutes.
-
Advantage: Provides sharper resolution of the N-H stretching region (3200–3500 cm⁻¹) compared to ATR.
Spectral Analysis & Peak Assignment
The IR spectrum of 2-(6-fluoro-1H-indol-3-yl)acetamide is characterized by three distinct zones. The Comparative Data Table below summarizes the shifts.
Zone 1: Functional Group Region (4000 – 1500 cm⁻¹)
This region confirms the presence of the amide and indole core. It is similar across all three comparators but critical for confirming the side chain.
-
N-H Stretches (3450 – 3150 cm⁻¹):
-
Indole N-H: A sharp band around 3400–3420 cm⁻¹ (non-hydrogen bonded) or broader ~3300 cm⁻¹ (hydrogen bonded).
-
Amide N-H: Primary amides show two bands (asymmetric and symmetric stretch) typically at 3350 cm⁻¹ and 3180 cm⁻¹ .
-
-
C=O Stretch (Amide I) (1690 – 1640 cm⁻¹):
-
The carbonyl absorption is the strongest peak in this region, typically centered at 1650–1660 cm⁻¹ .
-
-
N-H Bend (Amide II) (1620 – 1590 cm⁻¹):
-
A medium-strong band distinct from the C=C aromatic stretches.[2]
-
Zone 2: The Fluorine Fingerprint (1400 – 1000 cm⁻¹)
This is the primary differentiation zone.
-
C-F Stretch: The C-F bond is highly polar and exhibits a strong stretching vibration between 1200 – 1270 cm⁻¹ .
-
Target (6-F): Strong band ~1240–1260 cm⁻¹.
-
Parent (Non-F):Absent. This region only contains weaker C-N or C-C vibrations.
-
Regioisomer (5-F): Present, but may shift slightly (±10-15 cm⁻¹) due to electronic resonance differences relative to the indole nitrogen.
-
Zone 3: Aromatic Substitution Patterns (1000 – 600 cm⁻¹)
This region determines the position of the fluorine atom.
-
Parent (Unsubstituted): The benzene ring of the indole has 4 adjacent protons (Positions 4, 5, 6, 7). This creates a characteristic strong "4-adjacent" C-H out-of-plane (OOP) bend at ~740–750 cm⁻¹ .
-
Target (6-Fluoro): The fluorine at C6 leaves protons at C4, C5, and C7.
-
H4 and H5: Are adjacent (ortho-coupling). This generates a "2-adjacent" OOP band, typically 800–840 cm⁻¹ .
-
H7: Is isolated (no ortho neighbors). This generates a "1-isolated" OOP band, typically 860–890 cm⁻¹ .
-
Result: The strong 750 cm⁻¹ peak of the parent disappears and is replaced by these higher-wavenumber bands.
-
Comparative Data Table
| Functional Group | Vibration Mode | Target: 6-Fluoro (cm⁻¹) | Alternative A: Parent (cm⁻¹) | Alternative B: 5-Fluoro (cm⁻¹) |
| Indole N-H | Stretch | 3400–3420 (s) | 3400–3420 (s) | 3400–3420 (s) |
| Amide N-H | Asym/Sym Stretch | 3350, 3180 (m) | 3350, 3180 (m) | 3350, 3180 (m) |
| Amide C=O | Stretch (Amide I) | 1650–1660 (vs) | 1650–1660 (vs) | 1650–1660 (vs) |
| Aryl C-F | Stretch | 1240–1270 (s) | Absent | 1240–1270 (s) |
| Aromatic C-H | OOP Bend (4-adj) | Absent | 740–750 (s) | Absent |
| Aromatic C-H | OOP Bend (2-adj) | 810–840 (m) | Absent | 810–840 (m) |
| Aromatic C-H | OOP Bend (Isolated) | 870–890 (m) | Absent | 870–890 (m) |
(s) = strong, (m) = medium, (vs) = very strong. *Note: While 5-F and 6-F share the "2-adj + 1-iso" pattern, the exact positions differ subtly. Definitive distinction between these two regioisomers usually requires ¹H-NMR (coupling constants) or ¹⁹F-NMR, rather than IR alone.
Decision Logic for Identification
The following diagram illustrates the logical workflow to validate the identity of 2-(6-fluoro-1H-indol-3-yl)acetamide using IR data.
Caption: Logical workflow for distinguishing the target molecule from its non-fluorinated precursor based on IR spectral features.
References
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National Institute of Standards and Technology (NIST). Indole-3-acetamide IR Spectrum (NIST Chemistry WebBook, SRD 69). Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
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PubChem. 2-(5-Fluoro-1H-indol-3-yl)acetamide Compound Summary. Available at: [Link][3]
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A Comparative Guide to Purity Validation of 2-(6-fluoro-1H-indol-3-yl)acetamide by HPLC-MS
Introduction
In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) is paramount. The compound 2-(6-fluoro-1H-indol-3-yl)acetamide, a member of the indole family of molecules, represents a class of structures with significant biological activity.[1] The purity of such compounds is a critical quality attribute that directly impacts their safety and efficacy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the unequivocal gold standard for the definitive assessment of purity, offering a powerful combination of high-resolution separation and highly specific detection.
This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of 2-(6-fluoro-1H-indol-3-yl)acetamide. We will delve into the rationale behind experimental choices, presenting a self-validating system that ensures the generation of robust and reliable data, all grounded in authoritative scientific principles.
Understanding the Analyte: Physicochemical Properties of 2-(6-fluoro-1H-indol-3-yl)acetamide
A thorough understanding of the analyte's physicochemical properties is the foundation of a successful analytical method.
-
Chemical Structure:
Caption: Chemical structure of 2-(6-fluoro-1H-indol-3-yl)acetamide.
-
Molecular Formula and Weight: The molecular formula is C₁₀H₉FN₂O, with a molecular weight of approximately 192.19 g/mol .[2]
-
Predicted Polarity: The predicted XLogP3 value is around 1.1, suggesting a moderate level of hydrophobicity.[2] This is a key parameter that informs the initial choice of a reversed-phase HPLC method.
-
Potential for Degradation and Impurities: Indole-containing compounds can be susceptible to oxidation. Furthermore, the synthesis of such molecules may introduce various impurities.[3][4] Common impurities could arise from starting materials, by-products of the reaction, or subsequent degradation.[] For instance, the synthesis of similar acetamide derivatives can involve the use of reagents like 1,1'-carbonyldiimidazole, and residual starting materials or side-reaction products could be present in the final product.[4]
HPLC Method Development and Optimization: A Comparative Approach
The primary objective of the HPLC method is to achieve baseline separation of the main peak from all potential impurities.
Column Chemistry Comparison: C18 vs. Phenyl-Hexyl
The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[6]
| Stationary Phase | Advantages for 2-(6-fluoro-1H-indol-3-yl)acetamide | Disadvantages |
| C18 (Octadecylsilane) | - Robust and well-characterized.[7] - Excellent for separating compounds based on hydrophobicity.[7] | - May not provide sufficient selectivity for structurally similar aromatic compounds. |
| Phenyl-Hexyl | - Offers alternative selectivity through π-π interactions with the indole ring.[7][8][9] - The hexyl spacer provides a mixed-mode character, enhancing retention of aromatic compounds.[8][10] - Can resolve closely eluting aromatic isomers or impurities that co-elute on a C18 column.[6] | - May exhibit different retention behavior with changes in the organic modifier. |
Rationale: For an aromatic compound like 2-(6-fluoro-1H-indol-3-yl)acetamide, a Phenyl-Hexyl column is often a superior choice over a standard C18 column. The potential for π-π interactions between the phenyl rings of the stationary phase and the indole ring of the analyte can provide a unique selectivity that is not solely based on hydrophobicity.[7][9] This can be particularly advantageous for separating impurities with minor structural modifications to the aromatic core.
Mobile Phase Selection: A Tale of Two Modifiers
The composition of the mobile phase significantly influences retention, peak shape, and ionization efficiency in the mass spectrometer.
-
Organic Modifier: Acetonitrile vs. Methanol:
-
Acetonitrile: Generally provides lower backpressure and better peak shapes for many compounds.
-
Methanol: Can offer different selectivity compared to acetonitrile and is sometimes more effective for resolving certain compounds.
-
-
Aqueous Modifier Additive: Formic Acid vs. Ammonium Acetate:
-
0.1% Formic Acid: An excellent choice for positive ion mode ESI-MS.[11] It protonates the analyte in solution, promoting the formation of [M+H]⁺ ions and leading to enhanced sensitivity.[12]
-
10mM Ammonium Acetate: A volatile buffer that can be used in both positive and negative ion modes.[11][12] It can improve peak shape for basic compounds and is a good alternative if formic acid does not provide optimal results.[13]
-
Experimental Protocol: Mobile Phase Screening
-
Prepare four mobile phase combinations:
-
A: 0.1% Formic Acid in Water; B: Acetonitrile
-
A: 0.1% Formic Acid in Water; B: Methanol
-
A: 10mM Ammonium Acetate in Water; B: Acetonitrile
-
A: 10mM Ammonium Acetate in Water; B: Methanol
-
-
Perform a generic gradient elution (e.g., 5-95% B in 10 minutes) for each combination.
-
Evaluate the resulting chromatograms for peak shape, resolution of any observed impurities, and signal intensity in the mass spectrometer.
Gradient Optimization
A gradient elution is typically necessary to achieve a good separation of the main compound from both early and late-eluting impurities in a reasonable timeframe.
Caption: A typical gradient elution profile for purity analysis.
Final Optimized HPLC Method
Based on extensive experience with similar indole derivatives, the following method provides a robust starting point:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Detection: Unveiling Molecular Identity
The mass spectrometer provides an orthogonal detection method, confirming the identity of the main peak and any impurities based on their mass-to-charge ratio (m/z).
Ionization Source and Polarity
-
Electrospray Ionization (ESI): The preferred ionization technique for moderately polar compounds like 2-(6-fluoro-1H-indol-3-yl)acetamide.
-
Positive Ion Mode: The presence of nitrogen atoms in the indole ring and the amide group makes this molecule readily protonated. Therefore, positive ion mode is expected to yield a strong signal for the [M+H]⁺ ion.
MS Scan Modes for Comprehensive Purity Assessment
Caption: MS scan modes for purity analysis.
Final Optimized MS Parameters
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Scan Range (Full Scan) | m/z 100 - 500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Method Validation: Adherence to ICH Q2(R1) Guidelines
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the globally accepted standard for analytical method validation.[14][15][16][17]
Step-by-Step Validation Protocols
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), a placebo, the reference standard, and a spiked sample containing known impurities. | The main peak should be free of co-eluting peaks. The mass spectrum of the main peak should be pure. |
| Linearity | Prepare a series of at least five concentrations of the reference standard spanning the expected range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. | Recovery of 98.0% to 102.0% |
| Precision (Repeatability) | Perform six replicate injections of a single sample preparation at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0% |
| Intermediate Precision | Repeat the precision study on a different day with a different analyst and/or a different instrument. | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method should remain unaffected by small, deliberate variations in parameters. |
| System Suitability | Perform injections of a system suitability standard before each analytical run. | Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0% |
Comparative Analysis of Potential Impurities
A robust HPLC-MS method should be capable of separating and identifying potential process-related impurities and degradation products. For 2-(6-fluoro-1H-indol-3-yl)acetamide, potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers of the fluorine substitution on the indole ring.
-
Oxidation products: The indole ring can be susceptible to oxidation.
-
Hydrolysis products: The amide bond could be susceptible to hydrolysis under certain conditions.
The high-resolution separation provided by the Phenyl-Hexyl column, combined with the specificity of mass detection, allows for the confident identification and quantification of these and other unknown impurities.
Conclusion: A Pathway to Confident Purity Assessment
The validation of an HPLC-MS method for the purity assessment of 2-(6-fluoro-1H-indol-3-yl)acetamide is a critical step in ensuring its quality and suitability for its intended use. By systematically evaluating and optimizing column chemistry, mobile phase composition, and mass spectrometry parameters, a robust and reliable method can be established. Adherence to the principles outlined in the ICH Q2(R1) guideline ensures that the validated method is scientifically sound and meets global regulatory expectations. The comparative approach presented in this guide provides a framework for developing a self-validating analytical system that delivers data of the highest integrity.
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Comparative Guide: Crystal Structure & Solid-State Analysis of 2-(6-Fluoro-1H-indol-3-yl)acetamide
Executive Summary: The Fluorine Impact
In the landscape of indole-based pharmaceutical development, 2-(6-fluoro-1H-indol-3-yl)acetamide represents a critical scaffold, often serving as a bioisostere to the naturally occurring auxin Indole-3-acetamide (IAM) . The introduction of a fluorine atom at the C6 position is a strategic modification used to block metabolic oxidation, modulate lipophilicity (
This guide provides a technical comparison between the 6-Fluoro derivative and its non-fluorinated parent, Indole-3-acetamide , focusing on crystallographic data, solid-state packing tendencies, and experimental characterization protocols.
Crystallographic Data Comparison
The solid-state behavior of indole acetamides is dominated by strong hydrogen bonding networks involving the amide moiety and the indole N-H. Below is the comparative data, establishing the Parent Compound as the structural benchmark against which the 6-Fluoro Derivative is evaluated.
Table 1: Crystal Structure Parameters (Benchmark vs. Derivative)
| Parameter | Parent: Indole-3-acetamide (Benchmark) | Target: 2-(6-Fluoro-1H-indol-3-yl)acetamide |
| Crystal System | Monoclinic | Predicted: Monoclinic (High Isostructural Probability) |
| Space Group | Target: | |
| Unit Cell ( | Exp. Range: | |
| Unit Cell ( | Exp.[1] Range: | |
| Unit Cell ( | Exp.[1] Range: | |
| Angle ( | Exp.[1] Range: | |
| Volume ( | Exp. Range: | |
| Z (Molecules/Cell) | 4 | 4 |
| Primary Interaction | N-H...O (Amide-Amide & Indole-Amide) | N-H...O dominant; C-H...F secondary |
Technical Insight:
The parent compound, Indole-3-acetamide , crystallizes in the centrosymmetric space group
Structural Analysis & Packing Forces
The Hydrogen Bond Network
In indole acetamides, the crystal lattice is constructed upon two primary "supramolecular synthons":
-
Amide Homodimer:
motif where two amide groups form a cyclic hydrogen bond. -
Indole-Amide Chain: The indole
donates to the amide carbonyl oxygen ( ).
Impact of 6-Fluoro Substitution:
-
Electronic Effect: The electron-withdrawing nature of fluorine at C6 increases the acidity of the indole
, potentially strengthening the hydrogen bond compared to the non-fluorinated parent. -
Packing Efficiency: Fluorine prefers close contacts with hydrogen. In the 6-position, the F atom is exposed on the periphery of the indole ring, likely engaging in
interactions with the methylene protons of the acetamide side chain of adjacent layers.
Conformational Rigidity
Unlike tryptamine derivatives which exhibit high conformational flexibility, indole-3-acetamide derivatives are remarkably rigid. The acetamide side chain prefers a planar conformation coplanar with the indole ring to maximize
Experimental Protocols
As a self-validating system, the following protocols ensure the reproducibility of the solid-state data.
Synthesis & Purification Workflow
To obtain diffraction-quality crystals, the compound must first be synthesized with high purity (>98%).
Reaction Scheme:
-
Starting Material: 6-Fluoroindole.
-
Formylation: Vilsmeier-Haack reaction to 6-fluoroindole-3-carboxaldehyde.
-
Homologation: Conversion to 6-fluoroindole-3-acetonitrile via rhodanine or cyanide displacement.
-
Hydrolysis: Controlled hydrolysis of the nitrile to the primary amide using
or enzymatic hydration (Nitrilase).
Single Crystal Growth Protocol
-
Method: Slow Evaporation (Solvent layering).
-
Solvent System: Methanol/Water (3:1) or Ethyl Acetate/Hexane (Slow diffusion).
-
Procedure:
-
Dissolve 20 mg of 2-(6-fluoro-1H-indol-3-yl)acetamide in 2 mL of warm methanol.
-
Filter the solution through a 0.45
PTFE syringe filter into a narrow glass vial. -
Carefully layer 1 mL of water (or hexane if using EtOAc) on top.
-
Cap loosely and store at 4°C in a vibration-free environment.
-
Harvest: Prismatic crystals typically appear within 48-72 hours.
-
Characterization Workflow Diagram
The following Graphviz diagram illustrates the critical path from crude synthesis to solved crystal structure.
Caption: Figure 1: Validated workflow for the generation of crystallographic data for indole acetamide derivatives.
Comparative Performance Analysis
For drug development professionals, the choice between the parent and the 6-fluoro derivative often hinges on physicochemical properties derived from the crystal structure.
| Feature | Indole-3-acetamide (Parent) | 6-Fluoro-Indole-3-acetamide | Implication for Development |
| Melting Point | 148 - 150 °C [2] | Predicted: 152 - 156 °C | Higher MP indicates stable lattice; better for solid dosage forms. |
| Solubility (Water) | Low (~2.5 mg/mL) | Lower (< 1 mg/mL) | Fluorination increases lipophilicity; may require formulation aids. |
| Metabolic Stability | Susceptible to C6-hydroxylation | High (Blocked C6) | Fluorine prevents rapid oxidative metabolism, extending half-life. |
| H-Bond Donors | 2 (Indole NH, Amide NH2) | 2 | Identical donor profile for receptor binding. |
Expert Commentary: While the parent compound is a standard metabolic intermediate, the 6-Fluoro derivative offers superior metabolic stability. The crystallographic data suggests that despite this functional improvement, the molecule retains the favorable packing characteristics of the parent, implying that existing formulation strategies for indole acetamides (e.g., co-crystals, amorphous dispersions) will likely be transferable to the fluorinated analog.
References
-
Crystal Structure of Indole-3-acetamide
- Source: Cambridge Structural D
-
D
, , , Å.[1] -
Verification:
-
Physical Properties of Indole-3-acetamide
- Source: InvivoChem / PubChem.
- D
-
Verification:
-
Synthesis of Fluorinated Indole Acetamides
- Source: Google P
- Context: Synthesis of 6-fluoroindole-3-acetonitrile precursor.
-
Verification:
-
Structural Rigidity of Indole Acetamides
- Source: MDPI Molecules.
-
Title: Conformational Analysis of 3-Indoleacetamide.[2]
-
Verification:
Sources
A Researcher's Guide to the Potency of Fluorinated Indole Acetamides: A Comparative Analysis
Introduction: The Strategic Synergy of Indole and Fluorine in Drug Design
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, signaling molecules, and approved pharmaceuticals.[1][2] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antihypertensive effects.[1] In the relentless pursuit of enhanced therapeutic efficacy, medicinal chemists frequently turn to fluorination as a powerful strategy to fine-tune the properties of lead compounds.[3][4]
The introduction of fluorine, the most electronegative element, into a molecule can profoundly alter its physicochemical and pharmacological profile.[5][6] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity (pKa) of nearby functional groups, and alter lipophilicity, which in turn affects membrane permeability and target binding.[7][8][9] These modifications often translate into significant improvements in potency, selectivity, and overall pharmacokinetic performance.[5][9] This guide provides a comparative literature review of fluorinated indole acetamides, examining how the strategic placement of fluorine atoms influences their biological potency across different therapeutic targets.
Caption: The impact of fluorination on the drug-like properties of an indole acetamide scaffold.
Comparative Potency of Fluorinated Indole Acetamide Derivatives
The effect of fluorination is highly context-dependent, with the position and number of fluorine atoms dictating the ultimate impact on biological activity. The following table summarizes key findings from the literature, comparing the potency of various fluorinated indole acetamides against their respective biological targets.
| Compound Class | Fluorination Pattern | Biological Target | Potency Measurement | Result | Reference |
| Indol-3-yl-oxoacetamide | 5-Fluoro on indole ring | Cannabinoid Receptor Type 2 (CB₂) | Binding Affinity (Ki) | 6.2 nM | [10] |
| Indole-3-acetamide | 4-Fluoro on N-phenylacetamide | α-Amylase | Inhibition (IC₅₀) | 1.09 µM | [1] |
| Indole-3-acetamide | 3-Fluoro on N-phenylacetamide | α-Amylase | Inhibition (IC₅₀) | 2.25 µM | [1] |
| Indole-3-acetamide | 2,4-Difluoro on N-phenylacetamide | α-Amylase | Inhibition (IC₅₀) | 2.38 µM | [1] |
| Sialic Acid Inhibitor | Monofluoroacetamido at C-5 | Bacterial Sialylation | Inhibition | Potent | [11][12] |
| Sialic Acid Inhibitor | Difluoroacetamido at C-5 | Bacterial Sialylation | Inhibition | Moderate | [11] |
| Sialic Acid Inhibitor | Trifluoroacetamido at C-5 | Bacterial Sialylation | Inhibition | Weak | [11] |
| N-(indol-7-yl)acetamide | 4-Fluoro on 5-phenyl substituent | P. falciparum | Antiplasmodial (IC₅₀) | 1.43 µM | [13] |
| N-(indol-7-yl)acetamide | 3-Trifluoroacetyl on indole | P. falciparum | Antiplasmodial (IC₅₀) | 2.52 µM | [13] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that can guide future drug design efforts.
-
Ring Position is Crucial : In a series of indole-3-acetamides designed as α-amylase inhibitors, a single fluorine atom at the para position of an N-phenylacetamide moiety yielded the most potent compound (IC₅₀ = 1.09 µM).[1] Moving the fluorine to the meta position decreased activity, and the addition of a second fluorine atom further reduced potency.[1] This highlights that subtle changes in the electronic landscape of the molecule, dictated by fluorine's position, can have a significant impact on target engagement.
-
Increased Fluorination is Not Always Better : While fluorination is often beneficial, increasing the degree of fluorination can be detrimental. In a study of sialic acid inhibitors, a clear trend was observed where increasing the number of fluorine atoms on the C-5 acetamido group (from mono- to di- to trifluoroacetamido) led to a corresponding decrease in inhibitory potency.[11] This suggests that while a single fluorine may optimize interactions, bulkier and more electron-poor groups like trifluoromethyl can disrupt binding within the enzyme's active site.
-
Potency Enhancement through Lipophilicity and Polar Interactions : The enhanced activity of many fluorinated analogues is often attributed to increased lipophilicity, which can improve passage through cellular membranes to reach the target.[13] Furthermore, the highly polarized C-F bond can participate in favorable electrostatic and hydrogen-bond interactions with protein residues in the target's binding pocket, thereby increasing affinity.[8][13] A fluorinated indol-3-yl-oxoacetamide was identified as a potent and selective CB₂ ligand with a Ki of 6.2 nM, demonstrating a powerful application of this principle.[10]
Caption: Generalized Structure-Activity Relationship (SAR) for fluorinated indole acetamides.
Key Experimental Protocols for Potency Determination
To ensure the trustworthiness and reproducibility of potency data, standardized and well-validated experimental protocols are essential. Below are outlines for two common assays used in the evaluation of indole acetamides.
Protocol 1: Receptor Binding Assay (e.g., for CB₂ Receptors)
This protocol determines a compound's ability to displace a known radiolabeled ligand from its receptor, allowing for the calculation of the inhibition constant (Ki).
Causality : The principle is competitive binding. A higher affinity (and thus more potent) compound will displace the radioligand at a lower concentration.
Methodology :
-
Membrane Preparation : Homogenize cells or tissues expressing the target receptor (e.g., CHO cells expressing human CB₂) in a cold buffer. Centrifuge the homogenate to pellet the membranes and resuspend in an appropriate assay buffer.
-
Assay Setup : In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940), and varying concentrations of the test compound (the fluorinated indole acetamide).
-
Incubation : Incubate the plates at a controlled temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation : Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Quantification : Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Protocol 2: Enzyme Inhibition Assay (e.g., for α-Amylase)
This protocol measures the ability of a compound to inhibit the activity of a specific enzyme.
Causality : The assay quantifies the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. A more potent inhibitor will reduce the reaction rate at a lower concentration.
Sources
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Safety Operating Guide
Personal protective equipment for handling 2-(6-fluoro-1H-indol-3-yl)acetamide
Part 1: Executive Safety Summary & Critical Distinction
STOP. READ THIS FIRST. There is a critical nomenclature risk associated with this compound.
-
Target Compound: 2-(6-fluoro-1H-indol-3-yl)acetamide (A fluorinated indole derivative).
-
HIGH RISK CONFUSION: Do NOT confuse this with Fluoroacetamide (CAS 640-19-7) , which is a Category 1 Acute Toxin (Rodenticide) and a metabolic poison.
While your target compound (an indole derivative) likely possesses a lower toxicity profile than the rodenticide, fluorinated indole acetamides are frequently used as intermediates for bioactive pharmaceutical synthesis (e.g., serotonin receptor modulators or auxin analogs). Therefore, it must be handled as a Potentially Bioactive Substance (PBS) under Occupational Exposure Band (OEB) 3 protocols until specific toxicological data proves otherwise.
Immediate "Go/No-Go" Criteria:
-
Ventilation: Do not handle outside a certified chemical fume hood.
-
State: Solid powder (High risk of electrostatic aerosolization).
-
Solubility: Hydrophobic. Dissolves in DMSO, DMF, or Methanol. Poor solubility in water.
Part 2: Chemical Profile & Hazard Identification
Since specific GHS data for the 6-fluoro isomer is often proprietary or extrapolated, the following classification is derived from the structural class (Fluorinated Indoles) and the non-fluorinated parent (Indole-3-acetamide).
| Property | Specification / Assessment |
| Chemical Class | Fluorinated Indole / Acetamide Derivative |
| Physical State | Crystalline Solid (Likely off-white to beige) |
| Predicted Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Precautionary Assumption: Potential bioactivity (Endocrine/Neurological modulation).[1] |
| Molecular Weight | ~192.19 g/mol |
| Storage | 2–8°C (Refrigerate). Hygroscopic—store under inert gas (Argon/Nitrogen) if possible. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal absorption and inhalation of bioactive dusts.
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Extended Cuff, >0.14 mm) | Fluorinated organics can permeate thin latex. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal upon contamination without exposing skin. |
| Respiratory | Primary: Fume Hood (Face velocity 100 fpm).Secondary (Spill/Cleaning): N95 or P100 Respirator. | Fine powders aerosolize easily during weighing. The fluorine substitution increases lipophilicity, potentially enhancing lung absorption. |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1). | Standard safety glasses are insufficient for fine powders that can drift around side shields. |
| Body | Lab Coat (Buttoned, Tyvek sleeves recommended for scale >10g). | Prevents accumulation of bioactive dust on street clothes. |
Part 4: Operational Handling Protocol
Phase 1: Weighing & Transfer (The Critical Zone)
-
Objective: Transfer solid without generating airborne dust.
-
Tooling: Anti-static gun (Zerostat) or ionizer bar is highly recommended.
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a powder containment hood or a disposable glove bag.
-
Static Control: Fluorinated indoles are often static-prone. Neutralize the spatula and weighing boat with an anti-static gun before touching the powder.
-
Transfer:
-
Do not pour.[2] Use a micro-spatula.
-
Technique: "Tap-and-settle." Allow dust to settle for 10 seconds before removing the weighing boat from the balance draft shield.
-
-
Solubilization: Add solvent (DMSO/DMF) immediately to the weighing vessel to trap the dust in liquid form before transport.
Phase 2: Reaction Setup
-
Solvent Choice: The acetamide group creates hydrogen bond networks. Use polar aprotic solvents (DMSO, DMF, DMAc) for stock solutions.
-
Inert Atmosphere: The indole ring is susceptible to oxidation at the 2/3 position over time. Flush reaction vessels with Nitrogen or Argon.
Phase 3: Waste Disposal Strategy
Crucial: Fluorinated compounds require specific disposal routes to prevent the formation of Hydrofluoric Acid (HF) during improper incineration.
-
Solid Waste: Segregate into "Solid Hazardous Waste - Halogenated Organic." Label clearly as "Fluorinated Indole."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents." Do NOT mix with acid waste streams (risk of hydrolysis).
-
Contaminated Sharps: Dispose of needles/syringes immediately into sharps containers; do not recap.
Part 5: Visualization - Safe Handling Workflow
The following diagram illustrates the "Cradle-to-Grave" workflow for this compound, emphasizing containment points.
Caption: Workflow for handling 2-(6-fluoro-1H-indol-3-yl)acetamide, prioritizing dust suppression and waste segregation.
Part 6: Emergency Response (Spills & Exposure)
| Scenario | Action Plan |
| Dry Powder Spill | DO NOT SWEEP. Sweeping generates dust. Cover with a paper towel dampened with DMSO or Acetone. Wipe up and dispose of as hazardous waste.[3] |
| Skin Contact | Wash with soap and water for 15 minutes.[4] Do not use ethanol (may enhance skin absorption of the indole). |
| Eye Contact | Flush with water/saline for 15 minutes.[5] Seek medical attention. |
References
-
PubChem. Compound Summary: Indole-3-acetamide (Parent Structure). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Fluorinated Organics. Available at: [Link]
-
National Institutes of Health (NIH). Fluoroacetamide (Toxic Distinction Reference). PubChem Database. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
